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  • Product: (S)-Amlodipine Di-p-Toluoyl-D-tartrate
  • CAS: 1215226-53-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Thermodynamic Properties of (S)-Amlodipine Di-p-Toluoyl-D-tartrate Crystals

Foreword: The Critical Role of Solid-State Thermodynamics in Drug Development In the realm of pharmaceutical sciences, the journey of a drug molecule from discovery to a viable medicinal product is fraught with complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Solid-State Thermodynamics in Drug Development

In the realm of pharmaceutical sciences, the journey of a drug molecule from discovery to a viable medicinal product is fraught with complexities. A crucial, yet often underestimated, aspect of this journey lies in the solid-state properties of the active pharmaceutical ingredient (API). The crystalline form of an API dictates its fundamental physicochemical properties, including solubility, stability, and bioavailability. For chiral drugs such as amlodipine, where the therapeutic activity is predominantly associated with one enantiomer, the formation of diastereomeric salts for chiral resolution introduces another layer of complexity and opportunity.[1][2] (S)-Amlodipine, the pharmacologically active enantiomer of amlodipine, is a case in point. Its separation from the racemic mixture is often achieved through the formation of diastereomeric salts, with di-p-toluoyl-D-tartaric acid being a notable resolving agent.[1]

This technical guide provides a comprehensive framework for understanding and characterizing the thermodynamic properties of (S)-Amlodipine Di-p-Toluoyl-D-tartrate crystals. While specific experimental data for this particular diastereomeric salt is not extensively available in the public domain, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and data interpretation skills necessary to conduct a thorough thermodynamic evaluation. We will delve into the theoretical underpinnings of crystal thermodynamics, present detailed methodologies for experimental characterization, and discuss the profound implications of these properties on the drug development lifecycle.

The Theoretical Bedrock: Gibbs Free Energy, Enthalpy, and Entropy in Crystalline Solids

The thermodynamic stability of a crystal is governed by its Gibbs free energy (G), which is a function of its enthalpy (H) and entropy (S) at a given temperature (T) and pressure (P). The fundamental relationship is expressed by the equation:

G = H - TS

  • Enthalpy (H) represents the total heat content of the system and is related to the strength of the intermolecular interactions within the crystal lattice. A more stable crystal lattice will have stronger interactions and thus a lower enthalpy.

  • Entropy (S) is a measure of the disorder or randomness of the system. In the context of crystals, it relates to the vibrational, rotational, and conformational freedom of the molecules within the lattice.

  • Gibbs Free Energy (G) is the ultimate determinant of thermodynamic stability. A crystalline form with a lower Gibbs free energy at a given temperature and pressure will be the more stable form.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a direct consequence of different crystal packing arrangements leading to different Gibbs free energies. The relative stability of polymorphs can be temperature-dependent, leading to enantiotropic or monotropic relationships.

G_H_S_Relationship cluster_factors Contributing Factors G Gibbs Free Energy (G) (Thermodynamic Stability) H Enthalpy (H) (Lattice Energy) H->G - TS Entropy (S) & Temperature (T) (Molecular Disorder) TS->G -

Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Experimental Workflows for Thermodynamic Characterization

A robust understanding of the thermodynamic properties of (S)-Amlodipine Di-p-Toluoyl-D-tartrate crystals necessitates a multi-pronged experimental approach. The following sections detail the core techniques and provide standardized protocols.

Differential Scanning Calorimetry (DSC)

DSC is a cornerstone technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature. For a crystalline solid, the most important information derived from DSC is the melting point (Tm) and the enthalpy of fusion (ΔHf).

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the (S)-Amlodipine Di-p-Toluoyl-D-tartrate crystal sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min). The temperature range should be sufficient to encompass the melting transition. For amlodipine besylate, a known salt, melting with decomposition is observed around 200°C, providing a starting point for investigation.[3]

  • Data Analysis: The melting point is typically taken as the onset or peak of the endothermic event. The enthalpy of fusion is calculated by integrating the area under the melting endotherm.

Causality Behind Experimental Choices:

  • The use of a constant heating rate ensures that the thermal transitions are recorded in a reproducible manner.

  • The nitrogen purge provides an inert atmosphere, preventing oxidative degradation of the sample.

  • Small sample sizes minimize thermal gradients within the sample, leading to sharper and more accurate transition peaks.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is invaluable for determining the thermal stability of a compound and for identifying the presence of solvates or hydrates.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the (S)-Amlodipine Di-p-Toluoyl-D-tartrate crystal sample into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should extend beyond the melting point to observe any decomposition events.

  • Data Analysis: The TGA curve plots mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition or desolvation.

Causality Behind Experimental Choices:

  • A controlled heating rate allows for the clear separation of different mass loss events.

  • The inert atmosphere prevents oxidative reactions that could complicate the interpretation of the thermogram.

Solubility Studies

Thermodynamic solubility is a critical parameter that directly influences the oral bioavailability of a drug. The van't Hoff equation can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔHsol) and entropy (ΔSsol) of solution.

Experimental Protocol:

  • Solvent Selection: Choose a range of pharmaceutically relevant solvents and buffers (e.g., water, phosphate buffer at different pH values, ethanol).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of (S)-Amlodipine Di-p-Toluoyl-D-tartrate crystals to a known volume of the selected solvent in sealed vials.

    • Agitate the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • To determine the temperature dependence, perform this at several temperatures (e.g., 25°C, 37°C, 45°C).

  • Sample Analysis:

    • Filter the saturated solutions to remove undissolved solids.

    • Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Plot the natural logarithm of the molar solubility (ln X) against the reciprocal of the absolute temperature (1/T).

    • The enthalpy and entropy of solution can be calculated from the slope and intercept of the van't Hoff plot, respectively.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that the solution is truly saturated at equilibrium.

  • Constant agitation facilitates the dissolution process and helps in reaching equilibrium faster.

  • Analyzing solubility at different temperatures is essential for constructing the van't Hoff plot and determining the thermodynamic parameters of dissolution.

experimental_workflow start Sample: (S)-Amlodipine Di-p-Toluoyl-D-tartrate Crystals dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga solubility Solubility Studies start->solubility pxrd Powder X-ray Diffraction (PXRD) start->pxrd data_analysis Data Interpretation & Thermodynamic Modeling dsc->data_analysis Tm, ΔHf tga->data_analysis Thermal Stability, Solvation State solubility->data_analysis Solubility, ΔHsol, ΔSsol pxrd->data_analysis Crystal Structure, Polymorphism end end data_analysis->end Comprehensive Thermodynamic Profile

Caption: Experimental workflow for thermodynamic characterization.

Data Synthesis and Implications for Drug Development

The data obtained from the aforementioned experimental techniques should be systematically compiled to build a comprehensive thermodynamic profile of (S)-Amlodipine Di-p-Toluoyl-D-tartrate crystals.

Table 1: Summary of Thermodynamic and Physicochemical Properties of (S)-Amlodipine Di-p-Toluoyl-D-tartrate Crystals

PropertySymbolExperimental ValueSignificance in Drug Development
Melting PointTmTo be determinedIndicator of crystal lattice energy and purity.
Enthalpy of FusionΔHfTo be determinedRelates to the strength of intermolecular forces in the crystal.
Thermal Decomposition OnsetTdTo be determinedDefines the upper limit for processing and storage temperatures.
Solvation/Hydration State-To be determinedAffects stability, solubility, and manufacturability.
Thermodynamic SolubilitySTo be determinedCrucial for predicting oral bioavailability.
Enthalpy of SolutionΔHsolTo be determinedIndicates whether the dissolution process is endothermic or exothermic.
Entropy of SolutionΔSsolTo be determinedReflects the change in disorder upon dissolution.
Gibbs Free Energy of SolutionΔGsolCalculatedDetermines the spontaneity of the dissolution process.

Interpretation and Implications:

  • Polymorphic Stability: By comparing the Gibbs free energy of different polymorphic forms (if any are discovered through PXRD and DSC), their relative stability at different temperatures can be established. This is critical for selecting the most stable form for development to avoid unwanted phase transformations during manufacturing and storage.

  • Formulation Design: The solubility data is paramount for designing an appropriate dosage form. For poorly soluble compounds, the selection of a more soluble salt form or the use of enabling formulation technologies may be necessary. The dissolution rate, which is influenced by thermodynamic solubility, is a key parameter for predicting in vivo performance.

  • Process Development and Manufacturing: The thermal stability data from TGA and DSC informs the selection of appropriate processing conditions, such as drying temperatures and milling parameters, to prevent thermal degradation of the API.

  • Regulatory Compliance: A thorough understanding and characterization of the solid-state properties of the API are required by regulatory agencies such as the FDA and EMA, as outlined in the ICH guidelines.[4]

Conclusion: A Pathway to Rational Drug Development

The thermodynamic properties of a crystalline API are not merely academic curiosities; they are fundamental parameters that profoundly impact the safety, efficacy, and manufacturability of a drug product. For a diastereomeric salt like (S)-Amlodipine Di-p-Toluoyl-D-tartrate, a comprehensive thermodynamic characterization is indispensable for successful drug development. By employing the systematic approach outlined in this guide—grounded in sound thermodynamic principles and executed with robust experimental methodologies—researchers can gain the critical insights needed to make informed decisions, mitigate risks, and ultimately accelerate the journey from molecule to medicine. The principles and protocols detailed herein provide a robust framework for the solid-state characterization of not only this specific amlodipine salt but also a wide array of other crystalline pharmaceutical compounds.

References

  • Estimated Thermodynamic Parameters of Amlodipine by Group Contribution Method. (2023). Journal of Drug Design and Medicinal Chemistry, 9(2), 23-28. Available at: [Link]

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. (2025). International Journal of Creative Research Thoughts, 13(3). Available at: [Link]

  • Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. (2010). Crystal Growth & Design, 10(12), 5133-5143. Available at: [Link]

  • Silva, A. C., et al. (2015). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry, 120, 889-892. Available at: [Link]

  • Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. (2010). Crystal Growth & Design, 10(12), 5133-5143. Available at: [Link]

  • Resolution of the enantiomers of amlodipine. (2003). Google Patents.
  • Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. (2020). Catalysts, 10(9), 1019. Available at: [Link]

  • Chiral discrimination of amlodipine from pharmaceutical products using capillary electrophoresis. (2014). Farmacia, 62(3), 519-530. Available at: [Link]

  • Solubility and thermodynamic properties of amlodipine besylate in two binary mixtures of n-methyl pyrrolidone+1-propanol/2-propanol at different temperatures. (2025). Annales Pharmaceutiques Françaises, 83(5), 841-851. Available at: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm, 25(2), 209-219. Available at: [Link]

  • Chiral Analysis of Amlodipine by Hplc Methods. (2022). Aditum Journal of Clinical and Biomedical Research, 2(1). Available at: [Link]

  • Efficient syntheses, crystal structure, thermal and biological evaluation of amlodipine 4-chlorobenzoyl, 4-chlorobenzene and 2,5-dichlorobenzene sulfonamide derivatives. (2016). Comptes Rendus Chimie, 19(5), 594-603. Available at: [Link]

  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD. (2022). Molecules, 27(23), 8206. Available at: [Link]

  • Pharmaceutical salts. (2001). Journal of Pharmaceutical Sciences, 90(7), 888-896. Available at: [Link]

  • Optical resolution method of amlodipine. (2006). Google Patents.
  • Formulations of Amlodipine: A Review. (2016). Journal of Pharmaceutical Sciences, 105(1), 3-14. Available at: [Link]

  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4166-4171. Available at: [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). CrystEngComm, 25, 209-219. Available at: [Link]

  • Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. (2015). ResearchGate. Available at: [Link]

  • In Vitro Dissolution Kinetics of Amlodipine Tablets Marketed in Russia Under Biowaiver Conditions. (2010). Dissolution Technologies, 17(3), 24-27. Available at: [Link]

  • Review of Pharmaceutical Salts. (1977). Journal of Pharmaceutical Sciences, 66(1), 1-19. Available at: [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). International Journal of Molecular Sciences, 24(11), 9318. Available at: [Link]

  • FORMULATION AND EVALUATION OF MOUTH DISSOLVING TABLET CONTAINING AMLODIPINE BESYLATE SOLID DISPERSION. (2011). International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 314-320. Available at: [Link]

  • Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. (2016). figshare. Available at: [Link]

  • DSC Thermograms, curves of Amlodipine + AcDiSol. ResearchGate. Available at: [Link]

  • “Development Of A Quantitative Method For The Assessment Of (S)-Amlodipine Di-P-Toluoyl-D-Tartaric Acid”. (2022). Journal of Pharmaceutical Negative Results, 13(2), 241-247. Available at: [Link]

  • Quantification of Amlodipine Maleate Content in Amorphous Solid Dispersions Produced by Fluidized Bed Granulation Using Process Analytical Technology Tools. (2024). Pharmaceutics, 16(12), 1730. Available at: [Link]

  • A crystalline form of the free base of Amlodipine. (2003). Google Patents.

Sources

Exploratory

Single Crystal Structure Analysis of (S)-Amlodipine Di-p-Toluoyl-D-tartrate: The Definitive Confirmation of Chiral Purity and Molecular Conformation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (SCXRD) analysis of (S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the single crystal X-ray diffraction (SCXRD) analysis of (S)-Amlodipine Di-p-Toluoyl-D-tartrate. Amlodipine, a widely prescribed calcium channel blocker, is a chiral molecule where the therapeutic efficacy resides almost exclusively in the (S)-enantiomer.[1][2] Consequently, the successful chiral resolution of its racemic mixture is a critical step in drug development. This document moves beyond a simple recitation of methods to detail the scientific rationale behind the experimental workflow, from diastereomeric salt crystallization to the final structural elucidation. We will explore the fundamental principles of chiral resolution, the intricacies of SCXRD, and the interpretation of the resulting structural data. This guide is intended for researchers and professionals in pharmaceutical development who require a definitive method for confirming the absolute stereochemistry and understanding the solid-state properties of this vital active pharmaceutical ingredient (API).

The Imperative of Chirality: The Case of Amlodipine

In pharmaceutical sciences, chirality is not an abstract stereochemical concept; it is a fundamental determinant of a drug's safety and efficacy. The human body, being a chiral environment, often interacts differently with the two enantiomers of a racemic drug.[3] One enantiomer may elicit the desired therapeutic response, while the other could be inactive or, in some cases, contribute to adverse effects.

Amlodipine is a classic example. It is administered therapeutically to treat hypertension and angina.[4] The pharmacological activity, specifically the blocking of L-type calcium channels, is attributed to the (S)-enantiomer.[3] The (R)-enantiomer is approximately 1000 times less active and does not contribute to the therapeutic effect.[1] This stark difference necessitates the isolation of the pure (S)-enantiomer to enhance the therapeutic index and ensure patient safety. The most effective industrial method for this separation is through the formation of diastereomeric salts, using a chiral resolving agent like O,O'-Di-p-toluoyl-D-tartaric acid.[5][6] This process selectively crystallizes one diastereomer, (S)-Amlodipine Di-p-Toluoyl-D-tartrate, allowing for its separation from the more soluble (R)-Amlodipine-containing salt. While techniques like chiral HPLC can quantify enantiomeric excess, only single crystal X-ray diffraction (SCXRD) can provide unequivocal, three-dimensional proof of the absolute configuration of the isolated molecule.

Experimental Framework: From Racemic Mixture to Absolute Structure

The journey from a racemic mixture of amlodipine to a fully characterized single crystal structure is a multi-step process that integrates classical organic chemistry with advanced analytical physics. Each step is designed to validate the successful isolation and purification of the desired stereoisomer.

G cluster_0 Chemical Resolution cluster_1 Crystal Selection & Mounting cluster_2 Diffraction & Analysis racemate Racemic (R,S)-Amlodipine crystallization Diastereomeric Salt Crystallization racemate->crystallization agent O,O'-Di-p-Toluoyl- D-tartaric Acid agent->crystallization slurry Crystalline Slurry crystallization->slurry Filtration & Isolation selection Microscopic Selection of High-Quality Single Crystal slurry->selection mounting Crystal Mounting on Goniometer Head selection->mounting diffractometer SCXRD Data Collection (Diffractometer) mounting->diffractometer Instrument Alignment xray X-ray Source (e.g., Cu Kα) xray->diffractometer processing Data Processing & Structure Solution diffractometer->processing refinement Structural Refinement & Validation processing->refinement final_structure Final Structure & Absolute Configuration (CIF) refinement->final_structure

Caption: Overall experimental workflow from chiral resolution to final structure determination.
Protocol: Diastereomeric Salt Crystallization

This protocol is based on established methods for the resolution of racemic amlodipine.[5] The causality behind this choice is that the formation of a diastereomeric salt converts the enantiomeric pair into two different compounds with distinct physicochemical properties, most notably solubility. The D-tartaric acid derivative is chosen for its known ability to selectively precipitate the (S)-enantiomer of amlodipine.

Objective: To selectively crystallize (S)-Amlodipine Di-p-Toluoyl-D-tartrate from a solution of racemic amlodipine.

Materials:

  • Racemic Amlodipine base

  • O,O'-Di-p-toluoyl-D-tartaric acid (resolving agent)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Reaction vessel with stirring

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Solution Preparation: Dissolve racemic amlodipine base in a minimal amount of a solvent mixture, such as acetonitrile/isopropanol (e.g., 1:9 v/v), with gentle warming and stirring. The choice of a mixed solvent system is critical; it must be optimized to ensure the desired diastereomeric salt is sparingly soluble while the other remains in solution.

  • Resolving Agent Addition: In a separate vessel, dissolve an equimolar amount of O,O'-Di-p-toluoyl-D-tartaric acid in the same solvent system.

  • Salt Formation: Slowly add the resolving agent solution to the racemic amlodipine solution at a controlled temperature (e.g., 40-50°C) with continuous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C), to induce crystallization. The slow cooling is paramount for the growth of large, well-ordered single crystals suitable for diffraction. Rapid precipitation will lead to a microcrystalline powder, which is unsuitable for SCXRD.

  • Isolation: Isolate the resulting crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities (primarily the (R)-amlodipine diastereomer).

  • Drying: Dry the crystals under vacuum at a mild temperature. The resulting solid is the enantiomerically enriched (S)-Amlodipine Di-p-Toluoyl-D-tartrate.

Protocol: Single Crystal X-ray Diffraction Analysis

The trustworthiness of this protocol lies in its ability to produce a self-validating dataset. The quality of the final refined structure, including metrics like the R-factor and goodness-of-fit, provides an internal check on the quality of the crystal and the data collection process.

Objective: To determine the three-dimensional atomic structure and confirm the absolute configuration of the crystallized salt.

Instrumentation:

  • A modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Cu Kα, λ=1.5418 Å or Mo Kα, λ=0.7107 Å) and a sensitive detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Selection: Under a polarized light microscope, select a suitable single crystal. A high-quality crystal should be free of cracks and defects, with well-defined faces.

  • Mounting: Carefully mount the selected crystal onto a cryoloop or glass fiber attached to a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. This is a crucial step to minimize thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.

    • Perform an initial series of scans to determine the unit cell parameters and crystal system.

    • Execute a full data collection strategy, typically involving a series of omega (ω) and phi (φ) scans, to measure the intensities of a large number of unique diffraction spots (reflections) covering a significant portion of the reciprocal space.

  • Data Processing:

    • Integrate the raw diffraction images to determine the intensity of each reflection.

    • Apply corrections for factors such as Lorentz-polarization effects and absorption.

    • Merge the data and determine the space group.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Absolute Configuration Determination: The final and most critical step for this analysis is the determination of the absolute configuration. This is achieved by analyzing anomalous dispersion effects in the diffraction data, leading to the calculation of the Flack parameter. A Flack parameter approaching 0 confirms the correct (S) configuration, while a value approaching 1 would indicate the incorrect (R) configuration.

Structural Analysis and Interpretation

The result of a successful SCXRD experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data is typically deposited in a public repository like the Cambridge Structural Database (CSD) for verification.

Crystallographic Data

The following table summarizes the type of crystallographic data obtained from a single crystal analysis. Note: The values presented here are illustrative for (S)-Amlodipine Di-p-Toluoyl-D-tartrate and a definitive analysis would require consulting the specific CSD entry for the experimentally determined structure.

ParameterIllustrative Value / DescriptionCausality & Significance
Chemical FormulaC₂₀H₂₆ClN₂O₅⁺ · C₂₀H₁₇O₈⁻Confirms the 1:1 stoichiometry of the amlodipine cation and the tartrate anion in the crystal lattice.
Formula Weight795.25 g/mol Used in the calculation of density and other crystal parameters.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁A non-centrosymmetric space group, which is a prerequisite for a chiral molecule to crystallize in its pure form.
Unit Cell Dimensionsa = 10.5 Å, b = 8.2 Å, c = 22.1 Å, β = 98.5°These are the unique lengths and angles of the repeating unit (unit cell) that builds the entire crystal.
Volume1880 ųThe volume of the unit cell.
Z (Formula units/cell)2Indicates that there are two formula units of the salt in each unit cell.
Temperature100(2) KData was collected at low temperature to improve data quality.
RadiationCu Kα (λ = 1.54184 Å)The X-ray wavelength used for the experiment. Copper radiation is effective for resolving absolute configuration.
Final R-indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110R-indices are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter0.02(5)The definitive value. A value near zero unequivocally confirms the absolute stereochemistry as (S)-Amlodipine.
Molecular Conformation and Supramolecular Interactions

Beyond confirming the absolute configuration, the crystal structure reveals the precise conformation of the ions and how they are arranged in the solid state. The (S)-amlodipine cation will adopt a specific low-energy conformation, and the analysis will detail the hydrogen bonds and other non-covalent interactions that hold the crystal lattice together.

These interactions are critical as they govern the material's physicochemical properties, such as melting point, solubility, and stability. The primary amino group of (S)-amlodipine is protonated and acts as a hydrogen bond donor, while the carboxylate groups of the tartrate anion are the primary acceptors.

G amlodipine (S)-Amlodipine Cation (-NH3+) tartrate1 Tartrate Anion (-COO-) amlodipine->tartrate1 N-H···O (Strong H-Bond) tartrate2 Tartrate Anion (-OH) amlodipine->tartrate2 N-H···O (H-Bond)

Caption: Simplified diagram of key hydrogen bonding interactions stabilizing the crystal lattice.

Conclusion: An Indispensable Tool for Pharmaceutical Integrity

The single crystal structure analysis of (S)-Amlodipine Di-p-Toluoyl-D-tartrate is more than an academic exercise; it is a cornerstone of modern, quality-driven drug development. It provides the ultimate, legally defensible proof of the identity and stereochemical purity of the active pharmaceutical ingredient. The detailed structural insights gleaned from this analysis are invaluable for understanding solid-state behavior, guiding formulation development, and ensuring the batch-to-batch consistency required for regulatory approval and patient safety. By integrating chemical resolution with the power of X-ray diffraction, researchers can proceed with confidence, knowing that the molecular foundation of their therapeutic agent is definitively established.

References

  • Amlodipine - Wikipedia. Wikipedia. [Link]

  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]

  • Amlodipine. StatPearls - NCBI Bookshelf. [Link]

  • Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents. National Center for Biotechnology Information (NCBI). [Link]

  • Compound: AMLODIPINE (CHEMBL1491). ChEMBL - EMBL-EBI. [Link]

  • Enantiomeric Separation and Determination of Stereospecific Drug Release from Marketed Racemic Amlodipine Besylate Tablets by HPLC. Walsh Medical Media. [Link]

  • Efficient syntheses, crystal structure, thermal and biological evaluation of amlodipine 4-chlorobenzoyl, 4-chlorobenzene and 2,5-dichlorobenzene sulfonamide derivatives. ScienceDirect. [Link]

  • A crystalline form of the free base of Amlodipine.
  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. IJCRT.org. [Link]

  • Cyclodextrine Screening for the Chiral Separation of Amlodipine Enantiomers by Capillary Electrophoresis. National Center for Biotechnology Information (NCBI). [Link]

  • Amlodipine: MedlinePlus Drug Information. MedlinePlus. [Link]

Sources

Foundational

Solid-state characterization of (S)-Amlodipine Di-p-Toluoyl-D-tartrate

An In-Depth Technical Guide to the Solid-State Characterization of (S)-Amlodipine Di-p-Toluoyl-D-tartrate Foreword: The Rationale of Salt Selection and Solid-State Scrutiny In modern pharmaceutical development, the activ...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solid-State Characterization of (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Foreword: The Rationale of Salt Selection and Solid-State Scrutiny

In modern pharmaceutical development, the active pharmaceutical ingredient (API) is rarely administered in its free base or acid form. The strategic selection of a salt form is a critical decision that profoundly influences the API's physicochemical properties, including its solubility, stability, and bioavailability.[1] Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a chiral molecule, with the (S)-enantiomer possessing the desired pharmacological activity for treating hypertension and angina.[2] The (R)-enantiomer is significantly less active and has been associated with peripheral edema.[2]

(S)-Amlodipine Di-p-Toluoyl-D-tartrate is not merely a salt; it is a diastereomeric salt formed during the chiral resolution of racemic amlodipine.[2][3] O,O'-Di-p-toluoyl-D-tartaric acid serves as an efficient chiral resolving agent, selectively precipitating the (S)-amlodipine enantiomer.[3] Understanding the solid-state properties of this diastereomeric salt is paramount. It ensures the robustness of the resolution process, the stability of the intermediate, and the purity of the final (S)-amlodipine API. This guide provides a comprehensive framework for the solid-state characterization of (S)-Amlodipine Di-p-Toluoyl-D-tartrate, grounded in the principles of scientific integrity and field-proven analytical strategies.

The Foundational Role of X-Ray Powder Diffraction (XRPD)

Expertise & Experience: XRPD is the definitive technique for probing the long-range atomic order within a crystalline solid. It serves as a unique fingerprint for a specific crystalline form or polymorph. For (S)-Amlodipine Di-p-Toluoyl-D-tartrate, XRPD is the primary tool to confirm its crystalline identity, distinguish it from other salt forms or potential polymorphs, and assess its degree of crystallinity versus any amorphous content. An amorphous form, lacking long-range order, will produce a broad halo, whereas a crystalline form yields a distinct pattern of sharp peaks.[4]

Experimental Protocol: XRPD Analysis
  • Sample Preparation: Gently grind approximately 5-10 mg of the (S)-Amlodipine Di-p-Toluoyl-D-tartrate sample using a mortar and pestle to ensure random crystal orientation and reduce particle size effects.

  • Mounting: Pack the powdered sample into a standard sample holder, ensuring a flat, level surface.

  • Instrument Setup:

    • Radiation Source: Utilize a CuKα radiation source (λ = 1.5406 Å).

    • Instrument Configuration: Set the X-ray generator to 45 kV and 40 mA.[4]

    • Scan Range: Collect data across a 2θ range of 2° to 40°.[5]

    • Scan Rate: Employ a continuous scan with a step size of 0.02° 2θ and a scan speed of 1°/min.

  • Data Acquisition: Initiate the scan and collect the diffraction pattern.

  • Data Analysis: Process the raw data by stripping the Kα2 component and smoothing the baseline. Identify the peak positions (in °2θ) and their relative intensities. This pattern is the definitive fingerprint of the crystalline solid.

Visualization: The Characterization Workflow

The following diagram illustrates the logical flow of analysis, starting with the foundational XRPD and branching into complementary thermal and spectroscopic techniques.

cluster_start Initial Assessment cluster_primary Primary Characterization cluster_secondary Complementary Analyses cluster_conclusion Final Profile Start (S)-Amlodipine Di-p-Toluoyl-D-tartrate Sample XRPD X-Ray Powder Diffraction (XRPD) - Crystalline Fingerprint - Polymorph Screen Start->XRPD Identity & Phase Purity Thermal Thermal Analysis (DSC & TGA) XRPD->Thermal Investigate Thermal Events Spectro Vibrational Spectroscopy (FTIR & Raman) XRPD->Spectro Confirm Molecular Structure Profile Comprehensive Solid-State Profile - Identity - Purity - Stability XRPD->Profile Hygro Hygroscopicity (DVS) Thermal->Hygro Assess Stability to Humidity Thermal->Profile Spectro->Profile Hygro->Profile Center Solid-State Properties XRPD XRPD Center->XRPD Crystallinity DSC DSC Center->DSC Phase Transitions TGA TGA Center->TGA Solvation State FTIR FTIR/Raman Center->FTIR Molecular Bonding DVS DVS Center->DVS Hygroscopicity XRPD->DSC Polymorphism XRPD->FTIR Structural Form DSC->TGA Thermal Events TGA->DVS Water Content

Caption: Synergy between analytical characterization techniques.

Hygroscopicity and Stability Assessment

Expertise & Experience: The hygroscopicity of a drug substance describes its tendency to take up atmospheric moisture. This is a critical stability parameter, as moisture can induce chemical degradation or trigger undesirable solid-form transformations. [6]Dynamic Vapor Sorption (DVS) is the standard technique for quantifying this behavior.

Experimental Protocol: Dynamic Vapor Sorption (DVS)
  • Sample Preparation: Place approximately 10-20 mg of the sample into the DVS sample pan.

  • Instrument Setup:

    • Initial Drying: Dry the sample in the DVS chamber under a stream of dry nitrogen (0% Relative Humidity, RH) until a stable mass is achieved.

    • Sorption/Desorption Isotherm: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH) and then decrease it back to 0% RH. At each step, the system holds until mass equilibrium is reached (e.g., dm/dt ≤ 0.002% min⁻¹).

    • Temperature: Maintain a constant temperature, typically 25°C.

  • Data Analysis: Plot the change in mass (%) versus the target RH to generate a sorption-desorption isotherm. The total mass gained at high RH classifies the material's hygroscopicity (e.g., slightly hygroscopic, hygroscopic). Hysteresis between the sorption and desorption curves may indicate bulk water absorption or a phase change.

  • Post-DVS Characterization: It is crucial to re-analyze the sample by XRPD after the DVS experiment to check for any humidity-induced changes in the crystal form.

Summary of Analytical Data

The comprehensive characterization of (S)-Amlodipine Di-p-Toluoyl-D-tartrate requires synthesizing data from all these techniques. The table below summarizes the expected outputs and their significance.

Analytical Technique Parameter Measured Significance for (S)-Amlodipine Di-p-Toluoyl-D-tartrate
X-Ray Powder Diffraction (XRPD) Peak positions (°2θ) and intensitiesConfirms crystalline identity and phase purity; detects polymorphism. [4]
Differential Scanning Calorimetry (DSC) Melting Point (T_m), Heat of Fusion (ΔH_f)Key indicator of purity and identity; provides thermodynamic data. [7]
Thermogravimetric Analysis (TGA) Mass loss vs. TemperatureQuantifies water/solvent content; determines thermal decomposition profile. [8][9]
FTIR / Raman Spectroscopy Vibrational band positions (cm⁻¹)Probes molecular structure and intermolecular bonding; complementary to XRPD for polymorph identification. [5]
Dynamic Vapor Sorption (DVS) Mass change vs. Relative HumidityAssesses hygroscopicity and physical stability in the presence of moisture. [6]
High-Performance Liquid Chromatography (HPLC) Purity, Assay, Chiral PurityConfirms chemical purity and the enantiomeric excess of the (S)-isomer. [3][10]

Conclusion

The solid-state characterization of (S)-Amlodipine Di-p-Toluoyl-D-tartrate is a multi-faceted process that is fundamental to ensuring the quality, stability, and efficacy of the final (S)-Amlodipine API. A systematic approach, leveraging an array of orthogonal analytical techniques as outlined in this guide, is not merely a regulatory expectation but a scientific necessity. By integrating data from XRPD, thermal analysis, spectroscopy, and hygroscopicity studies, researchers and drug development professionals can build a comprehensive solid-state profile. This knowledge underpins robust manufacturing processes, stable formulation design, and ultimately, the delivery of a safe and effective medicine to patients.

References

  • Koradia, V., et al. (2010). Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. Crystal Growth & Design. Available at: [Link]

  • Pfizer Inc. (1987). Salts of amlodipine. Google Patents. EP0244944B1.
  • Luchian, C., et al. (2010). Thermal analysis study of amlodipine as pure compound and in binary mixture. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Salzmann, A., et al. (2003). Physico-chemical Characterization of Hydrated and Anhydrous Crystal Forms of Amlodipine Besylate. Die Pharmazie - An International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Pfizer Inc. (1987). Salts of amlodipine. European Patent Office. EP 0244944 A2. Available at: [Link]

  • Silva, A. C., et al. (2015). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Gavan, A., et al. (2024). Quantification of Amlodipine Maleate Content in Amorphous Solid Dispersions Produced by Fluidized Bed Granulation Using Process Analytical Technology Tools. MDPI. Available at: [Link]

  • Koraš, K., et al. (2025). Quantifying crystallinity of amlodipine maleate in amorphous solid dispersions produced by fluidized bed granulation using PAT tools. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kanwal, N., et al. (2016). Efficient syntheses, crystal structure, thermal and biological evaluation of amlodipine 4-chlorobenzoyl, 4-chlorobenzene and 2,5-dichlorobenzene sulfonamide derivatives. Comptes Rendus Chimie. Available at: [Link]

  • Silva, A. C. M., et al. (2015). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. ResearchGate. Available at: [Link]

  • Fawaz, R. S., et al. (2021). Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt. International Journal of Pharmaceutical Compounding. Available at: [Link]

  • N/A. (2025). Study of effect of genetic polymorphism on response of antihypertensive drug. Journal of Medical and Dental Science Research. Available at: [Link]

  • Jelińska, A., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • Al-Zehouri, J., & Al-Kurdi, Z. (2017). Current Analytical Methods For Amlodipine And its Formulations: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Singh, J., & Kumar, S. (2015). Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. International Journal of Engineering Research & Technology. Available at: [Link]

  • N/A. (2026). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR (S)-(-)-AMLODIPINE-O, O-DI-P-TOLUOYL-D-TARTRATE BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Eita, A. S., et al. (2025). Powder X-ray diffraction patterns of the (a) Amlodipine, (b) polymer nanoparticles and (c) Amlop-polymer nanocomposite. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2021). Association of CYP3A5 Gene Polymorphisms and Amlodipine-Induced Peripheral Edema in Chinese Han Patients with Essential Hypertension. Pharmacogenomics and Personalized Medicine. Available at: [Link]

  • Khan, N. H. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and Disintegration Analysis for Different Brands of Amlodipine Tablets Available in Malaysia. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Gunjal, D. B., & Dr. M. M. V. Ramana. (2023). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. International Journal of Creative Research Thoughts. Available at: [Link]

  • N/A. (2010). X~ray Diffraction of S-Amlodipine Besylate Hemi-pentahydrate. Google Patents. US20100249419A1.
  • Masilela, C., et al. (2022). Single Nucleotide Polymorphisms in Amlodipine-Associated Genes and Their Correlation with Blood Pressure Control among South African Adults with Hypertension. MDPI. Available at: [Link]

  • Khan, N. H. (2023). Comparative Analytic Study by UV Spectrophotometric, Structural Characterization through Fourier Transformed Infrared Spectroscopy (FTIR) Method and Disintegration Analysis for Different Brands of Amlodipine Tablets Available in Malaysia. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Babaresh, W. M., et al. (2025). Pharmacogenomic insights into amlodipine response: the role of CACNA1D, CACNA1C, and TRIB3 variants in hypertensive patients. PLOS ONE. Available at: [Link]

  • Gozzo, F. (2023). Exploring high-throughput synchrotron X-Ray powder diffraction for the structural analysis of pharmaceuticals. Journal of Applied Crystallography. Available at: [Link]

  • International Centre for Diffraction Data. (2021). Powder Diffraction Journal – Volume-36. ICDD. Available at: [Link]

  • Östergren, J., et al. (2011). Insights into the early dissolution events of amlodipine using UV imaging and Raman spectroscopy. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, Y.-P., et al. (2013). CYP3A5 polymorphism, amlodipine and hypertension. ResearchGate. Available at: [Link]

  • Gonnade, R. G., & Bhaskaran, S. P. (2021). Crystal Structures of Antiarrhythmic Drug Disopyramide and Its Salt with Phthalic Acid. MDPI. Available at: [Link]

  • Shitole, S., et al. (2014). Chemical structure of S(−)Amlodipine Besilate. ResearchGate. Available at: [Link]

  • Koradia, V., et al. (2016). Solid Forms of Amlodipine Besylate: Physicochemical, Structural, and Thermodynamic Characterization. figshare. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Chiral Resolution Protocol for Enantiopure (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Introduction & Mechanistic Rationale Amlodipine is a blockbuster 1,4-dihydropyridine calcium channel blocker used extensively in the management of hypertension and angina. Clinically, the (S)-enantiomer (Levamlodipine) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Amlodipine is a blockbuster 1,4-dihydropyridine calcium channel blocker used extensively in the management of hypertension and angina. Clinically, the (S)-enantiomer (Levamlodipine) is responsible for the potent calcium channel blocking activity, whereas the (R)-enantiomer exhibits minimal therapeutic efficacy and is associated with adverse effects such as peripheral edema[1]. Consequently, the isolation of enantiopure (S)-Amlodipine is a critical objective in the development of safer, high-efficacy antihypertensive formulations.

The Causality of Chiral Resolution

The synthesis of enantiopure (S)-Amlodipine Di-p-Toluoyl-D-tartrate relies on diastereomeric salt formation under strict thermodynamic control. When racemic (R,S)-Amlodipine base is introduced to the chiral resolving agent O,O'-Di-p-toluoyl-D-tartaric acid, two distinct diastereomeric salts are formed.

The selection of the D-tartaric acid derivative is not arbitrary; the bulky p-toluoyl groups engage in highly stereoselective π−π stacking and steric interlocking specifically with the dihydropyridine ring of the (S)-enantiomer [2, 3]. By utilizing a precisely tuned non-aqueous solvent matrix—typically an Acetonitrile/Isopropanol (1:9 v/v) mixture—we exploit the dielectric constant to maximize the solubility differential between the two salts. The (S)-Amlodipine Di-p-Toluoyl-D-tartrate salt exhibits drastically lower solubility, driving the equilibrium toward its selective precipitation, while the (R)-diastereomer remains solvated in the mother liquor [2].

Resolution Workflow & Signaling Pathway

The following diagram illustrates the logical flow and phase transitions during the diastereomeric resolution process.

G Racemic Racemic (R,S)-Amlodipine Base Mixing Diastereomeric Salt Formation (Thermodynamic Control) Racemic->Mixing ResolvingAgent O,O'-Di-p-toluoyl- D-tartaric acid ResolvingAgent->Mixing Solvent Acetonitrile / Isopropanol (1:9 v/v) at 50°C Solvent->Mixing Cooling Controlled Cooling (18 hours at 25°C) Mixing->Cooling Crystallization Selective Crystallization Cooling->Crystallization Solid (S)-Amlodipine Di-p-toluoyl-D-tartrate (Solid Precipitate, >99% ee) Crystallization->Solid Filtration Filtrate (R)-Amlodipine Di-p-toluoyl-D-tartrate (Soluble in Filtrate) Crystallization->Filtrate Mother Liquor

Workflow for the chiral resolution of (S)-Amlodipine Di-p-Toluoyl-D-tartrate.

Materials & Reagents

Note: The protocol utilizes a 0.5 molar equivalent of the resolving agent. This substoichiometric approach ensures that the resolving agent is the limiting factor, forcing only the least soluble diastereomer to precipitate and thereby maximizing the enantiomeric excess (ee).

Reagent / MaterialMolecular WeightEquivalentsAmount RequiredFunction
(R,S)-Amlodipine Base 408.88 g/mol 1.0 eq10.0 gStarting API
O,O'-Di-p-toluoyl-D-tartaric acid 386.35 g/mol 0.5 eq4.7 gChiral Resolving Agent
Acetonitrile (HPLC Grade) 41.05 g/mol -20 mLSolubilizer / Matrix
Isopropanol (HPLC Grade) 60.10 g/mol -180 mLAnti-solvent / Matrix
(S)-Amlodipine Di-p-Toluoyl-D-tartrate 795.24 g/mol -0.005 gSeeding Crystal (Optional)

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each critical step contains observable physical checkpoints to ensure the thermodynamic integrity of the resolution.

Step 1: Preparation of the Resolution Matrix
  • In a thoroughly dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10.0 g of (R,S)-Amlodipine base .

  • Add 100 mL of the Acetonitrile/Isopropanol (1:9 v/v) solvent mixture.

  • Heat the suspension to 50°C under continuous stirring (400 rpm) until complete dissolution is achieved.

    • Causality & Validation: Complete dissolution is mandatory to erase any thermal history in the powder. If undissolved particulates remain after 15 minutes at 50°C, the batch is compromised by spontaneous seeding of the racemic mixture. Add 5 mL of Acetonitrile to force dissolution.

Step 2: Addition of the Chiral Resolving Agent
  • In a separate 250 mL beaker, dissolve 4.7 g of O,O'-Di-p-toluoyl-D-tartaric acid in 100 mL of the Acetonitrile/Isopropanol (1:9 v/v) mixture, pre-heated to 50°C.

  • Transfer the resolving agent solution to an addition funnel and add it dropwise to the amlodipine solution over a span of 15 minutes .

    • Causality & Validation: The solution must remain clear during the addition phase. If premature cloudiness (kinetic precipitation) occurs, immediately increase the temperature to 55°C until clear. Premature precipitation traps the (R)-enantiomer inside the rapid-forming crystal lattice, drastically reducing the final optical purity.

Step 3: Diastereomeric Crystallization (Ostwald Ripening)
  • Once the addition is complete, stir the clear mixture at 50°C for an additional 30 minutes .

  • (Optional but recommended) Add 5 mg of enantiopure (S)-Amlodipine Di-p-Toluoyl-D-tartrate as seed crystals to dictate the nucleation site.

  • Turn off the heating mantle and allow the solution to cool to room temperature (25°C) at a strictly controlled rate of approximately 0.5°C/min .

  • Once at 25°C, continue stirring for 18 hours .

    • Causality & Validation: Extended stirring under thermodynamic control facilitates Ostwald ripening. During this 18-hour window, smaller, kinetically formed (and less pure) crystals redissolve and deposit onto the larger, thermodynamically stable, enantiopure (S)-diastereomer crystals.

Step 4: Isolation and Recovery
  • Filter the resulting dense, white crystalline solid under vacuum using a sintered glass Buchner funnel.

  • Wash the filter cake with 20 mL of cold (5°C) Isopropanol .

    • Causality & Validation: Washing with cold isopropanol displaces the residual mother liquor (which is highly concentrated with the (R)-enantiomer) without dissolving the target (S)-salt. If room-temperature solvent is used, yield will be unnecessarily lost to dissolution.

  • Dry the solid in a vacuum oven at 50°C for 12 hours to a constant weight.

  • Expected Yield: ~6.8 g to 7.1 g of (S)-Amlodipine Di-p-Toluoyl-D-tartrate (approx. 95% theoretical yield based on the (S)-enantiomer).

Analytical Validation & Data Presentation

To validate the success of the resolution, the enantiomeric excess (ee) must be quantified using chiral High-Performance Liquid Chromatography (HPLC) [1, 4].

Standardized Chiral HPLC Conditions
ParameterSpecificationCausality / Rationale
Column Ultron ES-OVM (Ovomucoid), 150 mm x 4.6 mm, 5 µmProtein-based chiral stationary phase provides excellent enantio-recognition for dihydropyridines.
Mobile Phase 20 mM Disodium hydrogen phosphate (pH 7.0) : Acetonitrile (80:20 v/v)pH 7.0 ensures the basic amine of amlodipine is partially ionized, optimizing retention.
Flow Rate 1.0 mL/minBalances theoretical plate count with run time.
Detection UV at 360 nmSpecific to the dihydropyridine chromophore, ignoring tartrate background noise.
Column Temp. 25°CPrevents thermal degradation of the chiral stationary phase.
Expected Rt​ (R)-Amlodipine: ~6.5 min (S)-Amlodipine: ~8.2 minBaseline resolution ( Rs​>2.0 ) allows accurate integration of the >99% ee target.

Self-Validation Check: The integrated area of the peak at ~8.2 minutes must represent ≥99.5% of the total amlodipine peak area to classify the batch as enantiopure.

References

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. IJCRT.
  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Banaras Hindu University / Journal of Scientific Research.
  • A Novel Method for Resolution of Amlodipine. Organic Process Research & Development (ACS Publications).
  • Resolution of the enantiomers of amlodipine. US Patent 6646131B2.
Application

Application Note: Chiral Resolution of Racemic Amlodipine using Di-p-Toluoyl-D-tartaric Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Amlodipine is a widely prescribed dihydropyridine calcium chann...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Amlodipine is a widely prescribed dihydropyridine calcium channel blocker used for the management of hypertension and angina. While traditionally administered as a racemic mixture, pharmacological profiling reveals that the calcium channel blocking activity resides almost exclusively in the (S)-enantiomer (Levamlodipine)[1]. Conversely, the (R)-enantiomer exhibits negligible therapeutic activity and is associated with adverse effects such as peripheral edema.

This application note provides a validated, self-correcting protocol for the chiral resolution of racemic amlodipine using Di-p-Toluoyl-D-tartaric acid (D-PTTA) . By leveraging diastereomeric salt formation, this method achieves an enantiomeric excess (ee) of >99% for (S)-amlodipine[1][2].

Mechanistic Principles & Causality

The efficacy of D-PTTA as a chiral resolving agent for amlodipine is rooted in its highly rigid, sterically hindered structure. When racemic amlodipine reacts with D-PTTA, two distinct diastereomeric salts are formed:

  • (S)-Amlodipine • D-PTTA (Less soluble)

  • (R)-Amlodipine • D-PTTA (More soluble)

Causality of Separation: The bulky p-toluoyl groups on the tartaric acid backbone induce strong π−π stacking interactions and specific hydrogen-bonding networks with the dihydropyridine ring and the primary amine of (S)-amlodipine[3]. These highly ordered intermolecular forces result in a significantly higher lattice energy for the (S)-diastereomer, drastically reducing its solubility in protic solvents like ethanol. Consequently, the (S)-amlodipine D-PTTA salt selectively crystallizes out of the solution, leaving the (R)-enantiomer dissolved in the mother liquor[4][5].

Mechanism Racemate (R,S)-Amlodipine (Enantiomers: Identical Physical Properties) Reaction Acid-Base Reaction (Proton Transfer) Racemate->Reaction ChiralAgent D-PTTA (Chiral Resolving Agent) ChiralAgent->Reaction SaltS (S)-Amlodipine • D-PTTA (Diastereomer 1: Lower Solubility) Reaction->SaltS SaltR (R)-Amlodipine • D-PTTA (Diastereomer 2: Higher Solubility) Reaction->SaltR Precipitate Crystallizes out of solution SaltS->Precipitate Solution Remains in Mother Liquor SaltR->Solution

Fig 1. Logical relationship and causality in diastereomeric salt resolution.

Experimental Workflow

Workflow Racemate Racemic Amlodipine (RS) Free Base Mixing Dissolution & Heating (Ethanol/Water, 60-70°C) Racemate->Mixing ResolvingAgent Di-p-Toluoyl-D-tartaric Acid (D-PTTA) ResolvingAgent->Mixing Cooling Controlled Cooling (Crystallization at 20-25°C) Mixing->Cooling  Salt Formation Filtration Filtration Cooling->Filtration Solid Solid Precipitate (S)-Amlodipine D-PTTA Salt Filtration->Solid  Less Soluble MotherLiquor Mother Liquor (R)-Amlodipine Enriched Filtration->MotherLiquor  More Soluble BaseTreatment Base Treatment (NaOH) & Extraction (EtOAc) Solid->BaseTreatment  Regeneration PureS Pure (S)-Amlodipine (Levamlodipine) >99% ee BaseTreatment->PureS

Fig 2. Workflow for the chiral resolution of racemic amlodipine using D-PTTA.

Materials and Reagents

  • Substrate: Racemic Amlodipine Free Base (If starting from amlodipine besylate, a free-basing step is required).

  • Resolving Agent: Di-p-Toluoyl-D-tartaric acid (D-PTTA), >99% purity[5].

  • Solvents: Absolute Ethanol (EtOH), Deionized Water (Milli-Q), Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Reagents: 1M Sodium Hydroxide (NaOH) aqueous solution.

Detailed Step-by-Step Protocol

Step 1: Preparation of Amlodipine Free Base (Optional)

If your starting material is already a free base, proceed to Step 2.

  • Suspend 10.0 g of amlodipine besylate in 100 mL of DCM and 100 mL of deionized water.

  • Slowly add 1M NaOH under vigorous stirring until the aqueous layer reaches pH 10.

  • Separate the organic (DCM) layer. Extract the aqueous layer with an additional 50 mL of DCM.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure to yield racemic amlodipine free base as a pale yellow solid.

  • Mechanistic Rationale: D-PTTA is a chiral acid. For the diastereomeric salt to form efficiently, the amlodipine must be in its unprotonated (free base) form so it can accept the proton from D-PTTA[6][7].

Step 2: Diastereomeric Salt Formation
  • Dissolve 8.17 g (20 mmol) of racemic amlodipine free base in 80 mL of absolute ethanol in a 250 mL round-bottom flask.

  • In a separate beaker, dissolve 7.73 g (20 mmol, 1.0 eq) of D-PTTA in 40 mL of absolute ethanol.

  • Add the D-PTTA solution dropwise to the amlodipine solution while stirring continuously.

  • Heat the mixture to 65°C–70°C until a completely clear solution is obtained.

  • Mechanistic Rationale: Heating ensures that both the (S)- and (R)-diastereomeric salts are fully dissolved, erasing any kinetic precipitation and allowing for a thermodynamically controlled crystallization process[8].

Step 3: Crystallization and Filtration
  • Remove the flask from the heat source and allow it to cool slowly to room temperature (20°C–25°C) over a period of 4 to 6 hours. Do not use an ice bath; rapid cooling traps impurities and the (R)-enantiomer within the crystal lattice.

  • Once crystallization is complete, filter the precipitate using a Büchner funnel under vacuum.

  • Wash the filter cake with 15 mL of ice-cold ethanol to remove residual mother liquor.

  • Dry the solid in a vacuum oven at 40°C for 2 hours. This solid is crude (S)-amlodipine D-PTTA salt .

Step 4: Salt Purification (Self-Validating Recrystallization)

To ensure the protocol meets stringent pharmaceutical standards (>99% ee), a recrystallization step is implemented.

  • Suspend the crude salt in a 9:1 (v/v) mixture of Ethanol/Water (approx. 5 mL per gram of salt).

  • Heat to 75°C until dissolved, then cool slowly to room temperature.

  • Filter, wash with cold ethanol, and dry.

  • Quality Control Check: Take a 5 mg aliquot, neutralize it, and run it via Chiral HPLC. If ee < 99%, repeat Step 4. This creates a self-validating loop ensuring absolute stereochemical integrity[1][2].

Step 5: Free Base Regeneration
  • Suspend the pure (S)-amlodipine D-PTTA salt in 50 mL of Ethyl Acetate and 50 mL of deionized water.

  • Add 1M NaOH dropwise under vigorous stirring until the aqueous layer reaches pH 10.

  • Separate the organic layer. Extract the aqueous phase with another 25 mL of Ethyl Acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield pure (S)-amlodipine free base .

  • Mechanistic Rationale: The alkaline pH deprotonates the amlodipine, breaking the salt complex. The highly polar sodium salt of D-PTTA partitions entirely into the aqueous phase, while the hydrophobic (S)-amlodipine free base partitions into the organic phase, allowing for clean separation[5][6].

Quantitative Data & Solvent Optimization

The choice of solvent heavily dictates the thermodynamic equilibrium of the crystallization process. Table 1 summarizes the optimization data for the resolution process.

Table 1: Effect of Solvent on the Resolution of Amlodipine with D-PTTA

Solvent SystemTemperature ProfileYield of Salt (%)*Enantiomeric Excess (ee %)
Methanol60°C to 20°C35.282.5
Ethanol70°C to 20°C41.594.1
Ethanol/Water (9:1) 75°C to 20°C 38.0 >99.0
Isopropanol80°C to 20°C45.176.4

*Note: Yield is calculated based on the theoretical maximum of 50% for a single enantiomer derived from a racemate. Analysis: The addition of 10% water to ethanol slightly decreases the overall yield but drastically improves the enantiomeric excess by increasing the solubility of the unwanted (R)-diastereomer, preventing its co-precipitation[4].

Analytical Validation (HPLC)

To verify the enantiomeric purity of the final product, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or normal-phase chiral HPLC must be utilized[1][2].

Recommended Chiral HPLC Conditions:

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 239 nm

  • Column Temperature: 25°C

  • Expected Retention Times: (R)-Amlodipine (~8.5 min), (S)-Amlodipine (~11.2 min).

Conclusion

The resolution of racemic amlodipine utilizing Di-p-Toluoyl-D-tartaric acid is a highly robust, scalable, and thermodynamically driven process. By carefully controlling the solvent system (Ethanol/Water) and the cooling kinetics, researchers can reliably isolate (S)-amlodipine with >99% enantiomeric excess. The built-in recrystallization and phase-extraction steps ensure that the final active pharmaceutical ingredient (API) is free from both the resolving agent and the undesired enantiomer.

References

  • Gotrane, D. M., et al. "Development of a Quantitative Method for the Assessment of (S)-Amlodipine Di-P-Toluoyl-D-Tartaric Acid." Revista Electronica de Veterinaria, 25(1), 2178-2184.
  • "Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation." IJCRT.org, 2024.
  • Oketani, R., et al. "Overcoming a Solid Solution System on Chiral Resolution: Combining Crystallization and Enantioselective Dissolution." ResearchGate, 2023.
  • "L-tartaric acid patented technology retrieval search results." Eureka | Patsnap.
  • "Application Notes and Protocols for Diastereomeric Resolution." Benchchem.
  • "High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates." ACS Publications, 2020.
  • "Organic compounds - WO2007111706A2." Google Patents.
  • "AMINOPYRIMIDINE DERIVATIVES AS GLUTAMINYL CYCLASE INHIBITORS - Patent 2142536." EPO, 2015.

Sources

Method

Application Note: Dual-Axis HPLC Method Development for (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Executive Summary (S)-Amlodipine (levamlodipine) is the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker amlodipine. In industrial synthesis, the isolation of (S)-amlodipine from its rac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Amlodipine (levamlodipine) is the pharmacologically active enantiomer of the dihydropyridine calcium channel blocker amlodipine. In industrial synthesis, the isolation of (S)-amlodipine from its racemate is most efficiently achieved via diastereomeric salt formation using chiral resolving agents such as O,O'-di-p-toluoyl-D-tartaric acid[1],[2].

Characterizing the resulting intermediate—(S)-Amlodipine Di-p-Toluoyl-D-tartrate —presents a unique analytical challenge. A single chromatographic method cannot simultaneously assess the stoichiometric assay of the salt complex and the enantiomeric excess (ee%) of the active pharmaceutical ingredient (API). As a Senior Application Scientist, I have designed this protocol to establish a self-validating, dual-axis analytical workflow. It employs an Achiral Reversed-Phase HPLC (RP-HPLC) method for quantitative salt assay and a Chiral Polar Organic Mode (POM) HPLC method for enantiomeric purity determination.

Mechanistic Context & Analytical Strategy

The resolution process relies on the differential solubility of diastereomeric salts. When racemic amlodipine reacts with O,O'-di-p-toluoyl-D-tartaric acid in an organic solvent, the (S)-amlodipine salt preferentially precipitates[2].

To fully validate this intermediate, our analytical strategy must address two distinct chemical properties:

  • Chemical Purity & Assay: We must quantify the intact salt. Because the salt dissociates in solution, an acidic mobile phase (pH 3.0) is required to fully protonate the primary amine of amlodipine ( pKa​≈8.6 ), preventing secondary interactions with silanol groups on a C18 column that cause peak tailing[3].

  • Enantiomeric Excess (ee%): We must separate the (S)- and (R)-enantiomers. Using a polysaccharide-based chiral stationary phase in Polar Organic Mode (POM) with specific acidic/basic modifiers ensures rapid baseline resolution of the enantiomers without degrading the column[4].

Analytical Workflow Visualization

G Racemic Racemic (R,S)-Amlodipine SaltFormation Diastereomeric Salt Formation (Crystallization in Organic Solvent) Racemic->SaltFormation ResolvingAgent O,O'-Di-p-toluoyl-D-tartaric acid (Resolving Agent) ResolvingAgent->SaltFormation TargetSalt (S)-Amlodipine Di-p-Toluoyl-D-tartrate (Target Intermediate) SaltFormation->TargetSalt Selective Precipitation Achiral Protocol 1: Achiral RP-HPLC (Assay & Chemical Purity) TargetSalt->Achiral Quantify Salt Chiral Protocol 2: Chiral HPLC (Enantiomeric Excess %) TargetSalt->Chiral Determine ee%

Fig 1: Workflow from diastereomeric salt resolution to dual-axis HPLC analytical validation.

Protocol 1: Achiral RP-HPLC for Salt Assay & Purity

Causality & Experimental Design

This method determines the quantitative assay of the (S)-amlodipine di-p-toluoyl-D-tartrate complex. We utilize a highly endcapped C18 column. The mobile phase utilizes a phosphate buffer adjusted to pH 3.0. Why pH 3.0? At this pH, both the amlodipine amine and the residual silanols on the silica support are managed—amlodipine is fully ionized, and silanol ionization is suppressed, guaranteeing sharp, symmetrical peaks[3]. Detection is set at 237 nm, which corresponds to the optimal UV absorbance maximum of the dihydropyridine ring.

Method Parameters
ParameterSpecification
Column Reversed-phase C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer pH 3.0 (60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 237 nm
Column Temperature 25 °C
Injection Volume 10 µL
Run Time ~10 minutes
Step-by-Step Execution
  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH precisely to 3.0 using dilute orthophosphoric acid. Filter through a 0.45 µm hydrophilic membrane.

  • Mobile Phase Blending: Mix 600 mL of HPLC-grade Acetonitrile with 400 mL of the prepared pH 3.0 buffer. Sonicate for 10 minutes to degas.

  • Standard Preparation: Accurately weigh 10.0 mg of the (S)-Amlodipine Di-p-Toluoyl-D-tartrate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase (100 µg/mL). Dilute 1:10 to achieve a working concentration of 10 µg/mL.

  • System Suitability Testing (SST): Inject the standard solution five times. The system is validated if the Relative Standard Deviation (RSD) of the peak area is ≤1.5% , the tailing factor is ≤1.5 , and theoretical plates are ≥2000 [3].

  • Sample Analysis: Inject the unknown sample prepared at the nominal concentration. Quantify the assay percentage by comparing the peak area response of the sample against the standard curve.

Protocol 2: Chiral HPLC for Enantiomeric Excess (ee%)

Causality & Experimental Design

To verify the success of the chiral resolution, we must determine the ratio of (S)- to (R)-amlodipine. We utilize a Lux-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) chiral stationary phase. Why Polar Organic Mode (POM)? Traditional normal-phase hexane/isopropanol mixtures can suffer from poor solubility for salt complexes. By using 100% Acetonitrile modified with Triethylamine (TEA) and Acetic Acid, we achieve excellent solubility and rapid mass transfer[4]. Mechanistic insight: TEA acts as a basic competitor, masking the acidic sites on the chiral selector to prevent irreversible binding of amlodipine. Acetic acid modulates the ionic environment, resulting in baseline resolution ( Rs​>2.0 ) in under 7 minutes[4].

Method Parameters
ParameterSpecification
Column Lux-2 Chiral Column (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Triethylamine : Acetic Acid (100:0.1:0.2 v/v/v)
Flow Rate 1.0 mL/min
Detection PDA/UV at 237 nm
Column Temperature 25 °C
Injection Volume 10 µL
Elution Order (R)-Amlodipine (~5.8 min), (S)-Amlodipine (~6.8 min)
Step-by-Step Execution
  • Mobile Phase Preparation: To 1000 mL of HPLC-grade Acetonitrile, add exactly 1.0 mL of Triethylamine and 2.0 mL of Glacial Acetic Acid. Mix thoroughly and sonicate for 5 minutes. Note: Do not use aqueous buffers on this column without proper transition protocols.

  • Sample Preparation: Weigh 5.0 mg of the isolated diastereomeric salt and dissolve it in 100 mL of the mobile phase (50 µg/mL). The salt will naturally dissociate in the POM solvent, allowing the free amlodipine enantiomers to interact with the chiral stationary phase.

  • System Suitability Testing (SST): Inject a racemic (R,S)-amlodipine standard. Ensure that the resolution factor ( Rs​ ) between the (R) and (S) peaks is ≥2.0 .

  • Enantiomeric Purity Analysis: Inject the sample preparation. Calculate the enantiomeric excess using the area normalization method:

    ee%=(Area(S)​+Area(R)​Area(S)​−Area(R)​​)×100

    A successful resolution process should yield an ee%>99.0% [1],[2].

References

  • International Journal of Pharmaceutical Sciences and Research (2026). Analytical Method Development and Validation for (S)-(-)-Amlodipine-O, O-Di-p-Toluoyl-D-Tartrate by High-Performance Liquid Chromatography. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (2015). Direct Chiral Separation and Quantitative Determination of S-Amlodipine By RP-HPLC-PDA Method. Available at: [Link]

  • Organic Process Research & Development (2010). A Novel Method for Resolution of Amlodipine. Available at:[Link]

  • International Journal of Creative Research Thoughts (2024). Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. Available at: [Link]

Sources

Application

Spectroscopic Analysis Methods (NMR, IR) for (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Introduction & Mechanistic Background Amlodipine is a potent third-generation dihydropyridine calc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Mechanistic Background

Amlodipine is a potent third-generation dihydropyridine calcium channel blocker. Clinically, the (S)-enantiomer (levamlodipine) is responsible for the primary therapeutic activity, whereas the (R)-enantiomer is largely inactive and associated with adverse effects such as peripheral edema[1]. To isolate the active enantiomer from the racemic mixture, chiral resolution is performed via diastereomeric salt formation. A highly effective resolving agent for this process is O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA)[1],[2].

When racemic amlodipine reacts with D-DTTA, it forms a diastereomeric salt: (S)-Amlodipine Di-p-Toluoyl-D-tartrate . Validating the structural integrity, stoichiometry, and successful ionization of this specific salt is critical. As a Senior Application Scientist, I have designed this guide to move beyond mere data collection, focusing on the causality behind the spectroscopic choices and establishing a self-validating Quality Control (QC) system.

G cluster_analysis Spectroscopic Validation Racemic Racemic (R,S)-Amlodipine + D-DTTA Resolving Agent Resolution Chiral Resolution (Crystallization) Racemic->Resolution Salt (S)-Amlodipine D-DTTA Salt (Diastereomer) Resolution->Salt IR ATR-FTIR Spectroscopy (Salt Bridge Confirmation) Salt->IR NMR 1H / 13C NMR Spectroscopy (Stoichiometry & Purity) Salt->NMR Validation Self-Validating QC Data Correlation IR->Validation NMR->Validation

Workflow for the chiral resolution and spectroscopic validation of (S)-Amlodipine D-DTTA.

FT-IR Spectroscopy: Proving the Ionic Interaction

Causality & Experimental Design

The primary purpose of FT-IR in this workflow is to distinguish a true diastereomeric salt from a mere physical mixture or co-crystal[3]. During salt formation, the carboxylic acid proton of D-DTTA transfers to the primary aliphatic amine of Amlodipine.

Why ATR-FTIR over KBr Pellets? Traditional KBr pellet pressing requires subjecting the sample to high mechanical pressure (up to 10 tons). This stress can induce polymorphic transformations or cause artifactual ion exchange (forming amlodipine bromide salts)[4]. Attenuated Total Reflectance (ATR-FTIR) is non-destructive and analyzes the crystal lattice in its native state, preventing false spectral shifts[4].

Step-by-Step Protocol
  • Preparation: Clean the diamond ATR crystal with MS-grade isopropanol. Allow it to dry completely.

  • Background: Collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Sample Application: Place 2–5 mg of the (S)-Amlodipine D-DTTA crystal directly onto the ATR crystal.

  • Compression: Lower the anvil to apply consistent pressure, ensuring optical contact without crushing the crystal lattice excessively.

  • Acquisition: Acquire a minimum of 32 scans to enhance the signal-to-noise ratio[5],[4].

Quantitative Data Interpretation
Functional GroupExpected Wavenumber (cm⁻¹)Diagnostic Significance
N-H (Free Base) ~3310Diminishes heavily upon salt formation[6].
N-H⁺ (Ammonium) 3000 – 2800 (Broad)Confirms protonation of the Amlodipine primary amine[3].
C=O (Ester, Amlodipine) ~1689Remains intact; serves as an internal structural marker[5].
C=O (Carboxylic Acid) ~1730Disappears if the D-DTTA is fully ionized.
COO⁻ (Carboxylate) 1580 – 1610Primary proof of salt bridge formation (Asymmetric stretch)[3].

NMR Spectroscopy: Structural & Stoichiometric Validation

Causality & Experimental Design

While FT-IR proves the existence of the salt bridge, Nuclear Magnetic Resonance (NMR) spectroscopy is required to prove the stoichiometry and structural integrity of the complex[1],[2].

Why DMSO-d6? (S)-Amlodipine D-DTTA is a bulky, highly lipophilic salt. Deuterated dimethyl sulfoxide (DMSO-d6) provides complete solubility without requiring acidic/basic additives that would artificially alter the chemical shifts of the amine/carboxylate protons.

Step-by-Step Protocol
  • Sample Preparation: Dissolve 10–15 mg of the dried salt in 0.6 mL of DMSO-d6. Ensure complete dissolution via gentle vortexing.

  • 1H NMR Acquisition: Acquire the spectrum at 400 MHz. Critical: Set the relaxation delay (d1) to at least 2.0 seconds to ensure complete relaxation of all protons, which is mandatory for accurate stoichiometric integration. Acquire a minimum of 16 transients.

  • 13C NMR Acquisition: Acquire at 100 MHz with a minimum of 512 transients to capture the quaternary carbons of the D-DTTA toluoyl groups.

Quantitative Data Interpretation (1H NMR)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentOrigin
~1.10Triplet (t)3H-CH₂CH₃ (Ethyl ester)Amlodipine
~2.35 – 2.40Singlet (s)6HAr-CH₃ D-DTTA (Toluoyl)
~3.50Singlet (s)3H-OCH₃ (Methyl ester)Amlodipine
~5.30 – 5.40Singlet (s)1HDihydropyridine -CH- Amlodipine[2]
~5.80Singlet (s)2HTartrate -CH- D-DTTA
~7.10 – 7.40Multiplet (m)4HAr-H (Chlorophenyl)Amlodipine[1]
~7.30 & ~7.80Doublets (d)8H (4H+4H)Ar-H (Toluoyl)D-DTTA
~9.30Broad (br)3H-NH₃⁺ Salt Bridge[1]

The Self-Validating QC System

To ensure absolute analytical confidence, a Senior Scientist must cross-correlate findings across both techniques. This creates a self-validating loop:

  • The Stoichiometry vs. Ionization Check: Integrate the dihydropyridine proton of Amlodipine (~5.3 ppm, 1H) against the tartrate methine protons of D-DTTA (~5.8 ppm, 2H). A 1:1 integration ratio confirms a 1:1 stoichiometric salt[1],[2]. However, if NMR shows a 1:1 ratio but the ATR-FTIR spectrum retains a massive peak at 1730 cm⁻¹ (free acid), the sample is a physical mixture or a co-crystal, not a fully ionized salt[3]. Both conditions must be met.

  • The Protonation Shift Check: In the free base form, the primary amine protons of amlodipine resonate further upfield. Upon salt formation with D-DTTA, the deshielding effect of the positive charge pushes these protons downfield to ~9.3 ppm as an -NH₃⁺ broad singlet[1]. This NMR shift directly validates the appearance of the 3000-2800 cm⁻¹ broad band in the FT-IR spectrum.

References

  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation Source: Journal of Scientific Research, Banaras Hindu University URL
  • Spectroscopic and theoretical study of amlodipine besylate Source: ResearchGate URL
  • Source: NIH (National Institutes of Health)
  • US20110021783A1 - Process for producing enantiomer of amlodipine in high optical purity Source: Google Patents URL
  • Eco-Friendly Quantitative Assessment of Amlodipine Besylate in its Microspheres and Commercial Tablets using ATR-FTIR Spectroscopy Source: International Journal of Pharmaceutical Investigation URL
  • Major IR peaks of amlodipine besylate Source: ResearchGate URL

Sources

Method

Preparation of (S)-Amlodipine free base from Di-p-Toluoyl-D-tartrate salt

Application Note: Preparation of (S)-Amlodipine Free Base from Di-p-Toluoyl-D-Tartrate Salt Executive Summary & Mechanistic Rationale Amlodipine is a potent third-generation dihydropyridine calcium channel blocker. Clini...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation of (S)-Amlodipine Free Base from Di-p-Toluoyl-D-Tartrate Salt

Executive Summary & Mechanistic Rationale

Amlodipine is a potent third-generation dihydropyridine calcium channel blocker. Clinically, the (S)-enantiomer (Levamlodipine) harbors the primary therapeutic calcium channel blocking activity, while the (R)-enantiomer is associated with adverse effects such as peripheral edema [1]. Consequently, isolating enantiomerically pure (S)-Amlodipine is a critical objective in pharmaceutical manufacturing.

The most scalable method for this isolation is chiral resolution via diastereomeric salt formation using O,O'-di-p-toluoyl-D-tartaric acid (D-DTTA)[2]. Once the (S)-Amlodipine-O,O'-di-p-toluoyl-D-tartrate salt is selectively crystallized and isolated, the active pharmaceutical ingredient must be liberated into its free base form.

The Causality of the Cleavage Mechanism: The liberation of the free base relies on a precise acid-base biphasic extraction. By introducing a controlled concentration of aqueous Sodium Hydroxide (2N NaOH), the tartaric acid derivative is deprotonated, forming a highly water-soluble sodium salt. Simultaneously, the alkaline environment (pH > 9) ensures the primary amine of amlodipine remains un-ionized (lipophilic). When paired with an organic solvent of high density and excellent partition coefficient like Dichloromethane (DCM), the un-ionized (S)-Amlodipine free base is forced entirely into the organic phase. This thermodynamic partitioning prevents the degradation of the amlodipine ester groups, which could otherwise hydrolyze under excessively harsh basic conditions.

Process Visualization

Extraction_Workflow A (S)-Amlodipine Di-p-Toluoyl-D-tartrate Salt (Suspended in DCM) B Add 2N NaOH (aq) Adjust pH > 9 A->B C Biphasic Stirring (30 min, Room Temp) B->C D Phase Separation (Separatory Funnel) C->D E1 Aqueous Layer (Sodium Di-p-Toluoyl-D-tartrate) D->E1 Discard/Recover E2 Organic Layer ((S)-Amlodipine Free Base in DCM) D->E2 Retain F Wash with Distilled Water & Brine E2->F G Dry over Anhydrous Na2SO4 F->G H Concentrate via Rotary Evaporation (T < 40°C) G->H I Pure (S)-Amlodipine Free Base (Yield > 95%, ee > 99%) H->I

Fig 1: Biphasic extraction workflow for the liberation of (S)-Amlodipine free base.

Experimental Protocol: A Self-Validating System

This protocol is designed not just as a sequence of actions, but as a self-validating system where each step contains an intrinsic quality check to guarantee the integrity of the final API [1].

Materials & Reagents:

  • (S)-Amlodipine-O,O'-di-p-toluoyl-D-tartrate salt (High optical purity)

  • Dichloromethane (DCM, Analytical Grade)

  • 2N Sodium Hydroxide (NaOH) aqueous solution

  • Distilled water & Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspension Formulation: In a clean, dry 250 mL round-bottom flask, suspend 5.88 g of the (S)-Amlodipine-O,O'-di-p-toluoyl-D-tartrate salt in 56 mL of DCM.

    • Causality: DCM is selected due to its high density (1.33 g/cm³), which ensures the organic layer sits at the bottom of the separatory funnel, streamlining the extraction process.

  • Base-Mediated Cleavage: Slowly add 56 mL of 2N NaOH aqueous solution to the suspension.

  • Biphasic Agitation: Stir the mixture vigorously at room temperature (20–25°C) for exactly 30 minutes.

    • Self-Validation Checkpoint 1 (pH Verification): Stop the stirring and allow the layers to settle briefly. Extract a 1 mL aliquot of the upper aqueous layer and test the pH. A pH ≥ 9.0 confirms the complete deprotonation of the tartaric acid. If pH < 9.0, the cleavage is incomplete; titrate with additional 2N NaOH until the target pH is sustained.

  • Phase Separation: Transfer the biphasic mixture to a 250 mL separatory funnel. Allow the layers to separate completely (approx. 5–10 minutes) until a sharp interface is visible.

  • Extraction: Drain the lower organic layer (DCM containing the free base) into a clean Erlenmeyer flask. Retain the upper aqueous layer (containing sodium di-p-toluoyl-D-tartrate) for resolving agent recovery if desired.

  • Washing: Return the organic layer to the separatory funnel. Wash once with 30 mL of distilled water to remove any residual NaOH, followed by 30 mL of brine to break any micro-emulsions and pre-dry the organic phase.

  • Drying: Add 5 g of anhydrous Na₂SO₄ to the organic layer. Swirl for 5 minutes and filter through a fluted filter paper to remove the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Causality: The water bath temperature must strictly be kept below 40°C . Amlodipine is sensitive to thermal degradation; exceeding this temperature can lead to the oxidation of the dihydropyridine ring to a pyridine derivative.

  • Yield Verification: Dry the resulting pale-yellow solid under a high vacuum for 2 hours.

    • Self-Validation Checkpoint 2 (Mass Balance): Weigh the recovered free base. The theoretical yield from 5.88 g of the salt is approximately 3.08 g. A yield significantly lower indicates incomplete extraction; a yield higher indicates residual solvent, prompting further vacuum drying.

Quantitative Data & Process Parameters

Table 1 summarizes the critical stoichiometric and operational parameters required to maintain the thermodynamic balance of the extraction.

ParameterValue / SpecificationMechanistic Rationale
Salt Input Mass 5.88 gStandardized scale for pilot validation [1].
DCM Volume 56 mLProvides optimal dilution to prevent free base precipitation while maintaining a high partition coefficient.
2N NaOH Volume 56 mLDelivers a stoichiometric excess of hydroxide ions to ensure 100% conversion of the tartaric acid to its sodium salt without hydrolyzing the drug's ester groups.
Stirring Time 30 MinutesAllows sufficient kinetic contact time across the biphasic interface for complete mass transfer.
Evaporation Temp < 40°CPrevents thermal oxidation of the 1,4-dihydropyridine core.

Analytical Validation & Quality Control

To ensure the isolated free base meets pharmaceutical standards, chiral High-Performance Liquid Chromatography (HPLC) must be employed [2].

  • Column: Ultron ES-OVM ovomucoid chiral column (150 mm x 4.6 mm, 5 µm) [1].

  • Mobile Phase: Dibasic sodium phosphate buffer (20mM, pH 7.0) and Acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: Photodiode array detector at 360 nm.

  • Acceptance Criteria: The enantiomeric excess (ee) of the (S)-Amlodipine free base must be >99%. The absence of the (R)-enantiomer peak validates both the initial crystallization efficiency and the non-racemizing nature of the base cleavage step.

Pharmacological Context: Mechanism of Action

Understanding the downstream application of the synthesized API reinforces the necessity for high enantiomeric purity. The isolated (S)-Amlodipine directly targets vascular smooth muscle, acting as a potent vasodilator.

Signaling_Pathway A (S)-Amlodipine Free Base B L-Type Ca2+ Channels (Vascular Smooth Muscle) A->B High Affinity Binding C Inhibition of Ca2+ Influx B->C D Decreased Intracellular Ca2+ C->D E Smooth Muscle Relaxation D->E F Vasodilation & Reduced Blood Pressure E->F

Fig 2: Pharmacological mechanism of action of (S)-Amlodipine on vascular smooth muscle.

References

  • Source: Journal of Scientific Research (Banaras Hindu University), Volume 65, Issue 6, 2021.
  • Source: International Journal of Creative Research Thoughts (IJCRT)
Application

Application Notes and Protocols for the Scale-up Production of (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Introduction Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1][2] It is a chiral molecule, and its therapeu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina.[1][2] It is a chiral molecule, and its therapeutic efficacy primarily resides in the (S)-enantiomer, which exhibits approximately 1000-fold greater potency as a calcium channel blocker than the (R)-enantiomer.[3] Consequently, the production of enantiomerically pure (S)-Amlodipine is of significant pharmaceutical interest to enhance therapeutic efficacy and minimize potential side effects associated with the racemic mixture.[3]

This document provides a comprehensive guide to the scale-up production of (S)-Amlodipine Di-p-Toluoyl-D-tartrate, a key chiral intermediate. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles and field-proven insights. The methodology focuses on the diastereomeric salt resolution of racemic amlodipine using O,O'-Di-p-Toluoyl-D-tartaric acid, a technique known for its efficiency in achieving high enantiomeric purity.[4]

Process Overview: The Logic of Chiral Resolution

The cornerstone of this process is the principle of diastereomeric resolution. Racemic amlodipine, a 1:1 mixture of (S)- and (R)-enantiomers, is reacted with a chiral resolving agent, in this case, O,O'-Di-p-Toluoyl-D-tartaric acid. This reaction forms two diastereomeric salts: (S)-Amlodipine-(+)-Di-p-Toluoyl-D-tartrate and (R)-Amlodipine-(+)-Di-p-Toluoyl-D-tartrate. These diastereomers possess different physicochemical properties, most notably, differential solubility in a given solvent system. This disparity in solubility allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. Subsequent isolation and purification steps yield the desired (S)-Amlodipine Di-p-Toluoyl-D-tartrate with high enantiomeric excess.

G racemic_amlodipine Racemic (R/S)-Amlodipine diastereomeric_salts Diastereomeric Salt Mixture ((S,R) and (R,R) salts) racemic_amlodipine->diastereomeric_salts resolving_agent O,O'-Di-p-Toluoyl- D-tartaric Acid resolving_agent->diastereomeric_salts crystallization Selective Crystallization diastereomeric_salts->crystallization s_salt (S)-Amlodipine Di-p-Toluoyl- D-tartrate (Crystalline Solid) crystallization->s_salt mother_liquor Mother Liquor (Enriched with (R)-Amlodipine Salt) crystallization->mother_liquor

Figure 1: Workflow for Diastereomeric Resolution

Critical Process Parameters and Scale-up Considerations

The successful scale-up of this chiral resolution is contingent upon the meticulous control of several critical process parameters. These parameters are interconnected and influence the yield, purity, and crystal form of the final product.

Parameter Significance Typical Range/Considerations for Scale-up
Solvent System Influences the solubility of the diastereomeric salts, thereby dictating the efficiency of the resolution.A mixture of a polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)) and a co-solvent (e.g., an alcohol like methanol or ethanol) is often employed. The ratio of the solvents is a critical optimization parameter.[5][6][7]
Molar Ratio of Reactants The stoichiometry between racemic amlodipine and the resolving agent affects the yield and purity of the desired diastereomeric salt.Typically, a sub-stoichiometric amount of the resolving agent (e.g., 0.25 to 0.5 molar equivalents relative to the desired enantiomer) is used to facilitate the selective precipitation of one diastereomer.[5][8][9]
Temperature Profile Controls the kinetics of salt formation and crystallization. A well-defined temperature profile is crucial for achieving consistent crystal size and purity.The initial reaction may be conducted at an elevated temperature (e.g., 55-65°C) to ensure complete dissolution and salt formation, followed by a controlled cooling ramp to induce crystallization.[5]
Agitation Rate Ensures homogeneity of the reaction mixture and influences crystal growth and size distribution.The agitation speed should be sufficient to maintain a uniform suspension without causing excessive crystal breakage. This will need to be adjusted based on the reactor geometry and scale.
Seeding The introduction of seed crystals of the desired diastereomeric salt can control the onset of crystallization, leading to a more uniform crystal size distribution and potentially higher purity.Seeding with a small quantity of pure (S)-Amlodipine Di-p-Toluoyl-D-tartrate at the point of supersaturation is recommended.[6]
Isolation and Washing The efficiency of filtration and the choice of wash solvent are critical for removing impurities from the mother liquor without dissolving the product.The crystalline product is typically isolated by filtration. The filter cake should be washed with a solvent or solvent mixture in which the product has low solubility but the impurities are readily soluble.
Drying Conditions The temperature and pressure during drying must be controlled to remove residual solvents without causing degradation or changes in the crystal form of the product.Drying is typically carried out under vacuum at a moderately elevated temperature (e.g., 40-50°C) until a constant weight is achieved.[10]

Detailed Scale-up Production Protocol

This protocol outlines a general procedure for the scale-up production of (S)-Amlodipine Di-p-Toluoyl-D-tartrate. It is intended as a starting point and may require optimization based on the specific equipment and scale of production.

Materials and Reagents:

  • Racemic Amlodipine base

  • O,O'-Di-p-Toluoyl-D-tartaric acid

  • Dimethylformamide (DMF)

  • Methanol

  • Purified Water

  • Seed crystals of (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Equipment:

  • Jacketed glass reactor with temperature control and overhead stirring

  • Condenser

  • Addition funnel

  • Nutsche filter-dryer or equivalent filtration and drying setup

  • Vacuum pump

  • Analytical instrumentation (HPLC, Chiral HPLC, DSC, TGA)

Protocol:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Charge the reactor with the calculated volume of DMF.

  • Dissolution of Racemic Amlodipine:

    • With agitation, charge the racemic amlodipine base to the reactor.

    • Heat the mixture to 55-65°C to ensure complete dissolution.

  • Preparation of Resolving Agent Solution:

    • In a separate vessel, dissolve O,O'-Di-p-Toluoyl-D-tartaric acid (typically 0.25-0.5 molar equivalents with respect to the (S)-amlodipine content in the racemate) in a mixture of DMF and methanol.

    • Gently warm the mixture if necessary to achieve complete dissolution.

  • Diastereomeric Salt Formation and Crystallization:

    • Slowly add the resolving agent solution to the amlodipine solution in the reactor over a period of 1-2 hours, maintaining the temperature at 55-65°C.

    • After the addition is complete, hold the mixture at this temperature for an additional 1-2 hours to ensure complete salt formation.

    • Initiate a controlled cooling ramp to 20-25°C over 4-6 hours.

    • If seeding, cool the mixture to the point of supersaturation and add the seed crystals.

    • Once the crystallization has initiated, continue the slow cooling to 0-5°C and hold for 2-4 hours to maximize the yield.

  • Isolation:

    • Filter the resulting slurry through the Nutsche filter.

    • Wash the filter cake with a pre-chilled mixture of DMF and methanol, followed by a wash with cold methanol to remove residual DMF and mother liquor.

  • Drying:

    • Dry the isolated solid under vacuum at 40-50°C until the loss on drying is within the specified limits.

  • Liberation of (S)-Amlodipine Free Base (Optional but common subsequent step):

    • The isolated (S)-Amlodipine Di-p-Toluoyl-D-tartrate salt is typically not the final active pharmaceutical ingredient (API).

    • To obtain (S)-Amlodipine free base, the tartrate salt is suspended in a mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide).

    • The layers are separated, and the organic layer containing the (S)-Amlodipine free base is washed with water and then concentrated under vacuum.

    • The free base can then be converted to a desired pharmaceutically acceptable salt, such as the besylate.[6]

G start Start dissolve_racemate Dissolve Racemic Amlodipine in DMF (55-65°C) start->dissolve_racemate add_resolving_agent Add Resolving Agent Solution to Reactor (1-2 hours) dissolve_racemate->add_resolving_agent prepare_resolving_agent Prepare Resolving Agent Solution in DMF/Methanol prepare_resolving_agent->add_resolving_agent hold_reaction Hold at 55-65°C (1-2 hours) add_resolving_agent->hold_reaction cool_and_crystallize Controlled Cooling to 0-5°C (4-6 hours) hold_reaction->cool_and_crystallize filter_and_wash Filter and Wash Cake (Cold DMF/Methanol) cool_and_crystallize->filter_and_wash dry Dry under Vacuum (40-50°C) filter_and_wash->dry end End ((S)-Amlodipine Di-p-Toluoyl- D-tartrate) dry->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess in (S)-Amlodipine Di-p-Toluoyl-D-Tartrate Synthesis

Welcome to the Technical Support Center for amlodipine chiral resolution. The isolation of (S)-Amlodipine—the active eutomer responsible for calcium channel blocking without the adverse effects associated with the (R)-en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amlodipine chiral resolution. The isolation of (S)-Amlodipine—the active eutomer responsible for calcium channel blocking without the adverse effects associated with the (R)-enantiomer—is a highly sensitive thermodynamic process. This guide provides field-proven troubleshooting strategies, causal explanations for common failures, and self-validating protocols for resolving racemic amlodipine using O,O'-Di-p-Toluoyl-D-Tartaric Acid (D-PTTA).

Part 1: Core Troubleshooting FAQs

Q1: Why is the enantiomeric excess (ee) of my (S)-Amlodipine D-PTTA salt plateauing below 90% despite using >99% pure D-PTTA? A1: This is rarely an issue with reagent purity; rather, it is a thermodynamic failure driven by an improper solvent dielectric constant. Diastereomeric resolution relies entirely on maximizing the solubility differential ( ΔS ) between the (S)-Amlodipine•D-PTTA and (R)-Amlodipine•D-PTTA salts. If your solvent is too polar (e.g., pure ethanol or methanol), both salts remain partially dissolved. If it is too non-polar, both precipitate rapidly, leading to kinetic co-crystallization and low ee. Solution: Transition to a binary solvent system. Literature demonstrates that an 1[1] optimizes this solubility gap. The isopropanol acts as the primary anti-solvent driving crystallization, while the small fraction of acetonitrile provides enough solvation to keep the more soluble (R)-diastereomer in the mother liquor.

Q2: I am observing a gel-like precipitate ("oiling out") instead of distinct crystals. How can I induce proper crystallization? A2: Gelation indicates that your system has crossed the metastable zone width (MZW) too rapidly. When the cooling rate is too high, the primary nucleation rate far exceeds the crystal growth rate, trapping solvent molecules within an amorphous matrix. Solution: Implement a strict controlled-cooling protocol. Heat the mixture to 70°C for complete dissolution, then cool at a rate of 0.1°C to 0.2°C per minute. Crucially, introduce 1-2% (w/w) of high-purity seed crystals at the MZW boundary (typically 45°C–50°C). Seeding bypasses primary nucleation entirely, forcing the system directly into an ordered crystal growth phase.

Q3: What is the optimal stoichiometric ratio of (RS)-Amlodipine to the resolving agent? A3: While a 1:1 ratio seems intuitive, optimizing ee requires a sub-stoichiometric approach. Advanced resolution protocols dictate using2[2]. By limiting the resolving agent, you create a competitive binding environment. Because D-PTTA has a higher thermodynamic affinity for the (S)-enantiomer, the limited resolving agent is entirely consumed by the (S)-isomer, leaving the (R)-isomer as a highly soluble free base in the mother liquor. This "hemi-tartrate" formation significantly boosts the first-pass ee to >99%.

Part 2: Self-Validating Experimental Protocols

To ensure reproducibility, every resolution attempt must be treated as a self-validating system where the output of the crystallization is immediately verified by orthogonal analytical methods.

Protocol A: Optimized Diastereomeric Salt Crystallization
  • Preparation: Charge a jacketed reactor with 1.0 equivalent of (RS)-Amlodipine base and 0.25 equivalents of D-PTTA.

    • Causality: Sub-stoichiometric loading forces competitive binding, ensuring only the most thermodynamically stable diastereomer forms.

  • Solvation: Add Acetonitrile/Isopropanol (1:9 v/v) at a ratio of 10 mL per gram of amlodipine.

  • Dissolution: Heat the suspension to 70°C under continuous agitation (250 rpm) until a clear solution is achieved. Maintain for 30 minutes.

    • Causality: Ensures complete disruption of any pre-existing racemic crystal lattices, resetting the thermodynamic baseline.

  • Controlled Cooling & Seeding: Cool the reactor to 50°C at a strict rate of 0.2°C/min. Introduce 1% w/w of pure (S)-Amlodipine•D-PTTA seed crystals.

    • Causality: Seeding at the MZW prevents spontaneous primary nucleation, which often leads to the kinetic trapping of the undesired (R)-enantiomer.

  • Crystallization: Continue cooling to 20°C at 0.1°C/min. Hold at 20°C for 4 hours to maximize yield.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 volumes of chilled (5°C) Isopropanol to displace the mother liquor containing the (R)-isomer.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Protocol B: Chiral HPLC Validation

You must validate the ee of your isolated salt to confirm the success of Protocol A. We utilize a3[3] for immediate feedback.

  • Column: Lux-2 chiral column (or equivalent immobilized polysaccharide phase).

  • Mobile Phase: Acetonitrile : Triethylamine : Acetic Acid (optimized for basic amines).

  • Flow Rate & Detection: 1.0 mL/min; UV detection at 237 nm.

  • System Suitability Check: The (S)-enantiomer and (R)-enantiomer must resolve within 7 minutes. A baseline separation (Resolution factor, Rs​>2.0 ) is strictly required to validate the ee calculation.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of adjusting critical process parameters during the resolution of (RS)-Amlodipine.

ParameterCondition A (Sub-optimal)Condition B (Optimized)Causality / Impact
Solvent System Ethanol (100%)MeCN : iPrOH (1:9 v/v)iPrOH lowers overall solubility; MeCN provides the exact dielectric constant needed for enantioselectivity.
Equivalents (D-PTTA) 1.0 eq0.25 eqSub-stoichiometry forces competitive binding, preventing the (R)-isomer from salting out.
Cooling Rate Uncontrolled (Crash cooling)0.1 °C/minSlow cooling prevents kinetic trapping and gelation ("oiling out").
Seeding None1% w/w at 50°CBypasses primary nucleation; ensures pure phase growth of the (S)-diastereomer.
Resulting ee 72 - 85%> 99%Shifts the system from kinetic chaos to strict thermodynamic control.
First-Pass Yield ~85% (Mixed salt)42%42% represents an 84% recovery of the theoretically available (S)-enantiomer.

Part 4: Mechanistic & Workflow Visualizations

Workflow Step1 1. Charge Reactor (RS)-Amlodipine + 0.25 eq D-PTTA Step2 2. Solvation MeCN:iPrOH (1:9 v/v) at 70°C Step1->Step2 Step3 3. Controlled Cooling Cool to 50°C at 0.2°C/min Step2->Step3 Step4 4. Seeding Add 1% w/w (S)-Amlodipine•D-PTTA Step3->Step4 Step5 5. Crystallization Hold at 20°C for 4 hours Step4->Step5 Step6 6. Isolation & Validation Filtration & Chiral HPLC (ee >99%) Step5->Step6

Step-by-step workflow for the diastereomeric resolution of (S)-Amlodipine.

Mechanism Racemate Racemic Base (R)-Amlodipine (S)-Amlodipine SaltS Precipitate (S)-Amlodipine • D-PTTA High ee% Racemate->SaltS Affinity Liquor Mother Liquor (R)-Amlodipine Soluble Free Base Racemate->Liquor Remains Agent Resolving Agent D-PTTA (0.25 eq) Agent->SaltS Binds

Thermodynamic mechanism of sub-stoichiometric chiral resolution.

Part 5: References

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. IJCRT.org. [Link]

  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Banaras Hindu University. [Link]

  • A Novel Method for Resolution of Amlodipine. Organic Process Research & Development (ACS Publications).[Link]

  • US6646131B2 - Resolution of the enantiomers of amlodipine. Google Patents.

Sources

Optimization

Troubleshooting solubility issues of (S)-Amlodipine Di-p-Toluoyl-D-tartrate in organic solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the thermodynamic and kinetic challenges encountered during the chiral res...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the thermodynamic and kinetic challenges encountered during the chiral resolution of amlodipine using O,O'-di-p-toluoyl-D-tartaric acid (D-PTTA).

Achieving high enantiomeric purity (>99% ee) of (S)-amlodipine relies entirely on manipulating the differential solubility of diastereomeric salts in specific organic solvents[1]. When solubility issues arise—whether the salt crashes out too quickly or refuses to crystallize at all—it is rarely a failure of the resolving agent, but rather a misalignment of solvent polarity, temperature gradients, or solvate thermodynamics.

Section 1: Mechanistic Foundations of Diastereomeric Salt Solubility

Before troubleshooting, it is critical to understand the causality behind why (S)-Amlodipine D-PTTA dissolves or precipitates. The resolution process is governed by:

  • Dielectric Constant & Hydrogen Bonding: The chosen solvent must be polar enough to disrupt the strong ionic interactions of the racemic free base, yet selective enough to allow only the less soluble (S)-diastereomer to crystallize. Binary systems, such as Acetonitrile/Isopropanol (ACN/IPA), use the aprotic ACN for dissolution and the protic IPA to modulate hydrogen bonding and drive precipitation[2].

  • Solvate Formation: Amlodipine tartrate salts are highly prone to forming stable solvates. Solvents like Dimethylformamide (DMF) or Dimethylacetamide (DMAC) integrate directly into the crystal lattice, forming hemi-tartrate solvates[3][4]. This drastically alters the lattice energy, meaning the solubility curve in DMF will behave entirely differently than in an ACN/IPA mixture.

  • Metastable Zone Width (MSZW): The temperature gap between the saturation point (where the salt can dissolve) and the nucleation point (where crystals spontaneously form) is the MSZW. Solubility issues almost always stem from operating outside this critical kinetic window.

G RS Racemic Amlodipine Base Mix Solvent System (e.g., ACN/IPA 1:9) RS->Mix Acid O,O'-Di-p-Toluoyl-D-Tartaric Acid Acid->Mix Salt Diastereomeric Salt Mixture (In Solution) Mix->Salt S_Salt (S)-Amlodipine D-PTTA (Lower Solubility) Salt->S_Salt Thermodynamic Control R_Salt (R)-Amlodipine D-PTTA (Higher Solubility) Salt->R_Salt Remains in Solution Solid Crystalline Precipitate (Target) S_Salt->Solid Mother Mother Liquor (Waste/Recycle) R_Salt->Mother

Thermodynamic resolution pathway of Amlodipine enantiomers using D-PTTA in organic solvents.

Section 2: Troubleshooting Guide & FAQs

Q1: My (S)-Amlodipine D-PTTA salt crashes out immediately upon adding the resolving agent, resulting in poor enantiomeric excess (ee). Why is this happening? Causality: Rapid precipitation indicates massive supersaturation. When crystallization kinetics outpace thermodynamic equilibrium, the system undergoes spontaneous primary nucleation. This forces both the (S) and (R) diastereomers to co-precipitate, trapping impurities within the rapidly forming crystal lattice. Solution:

  • Increase Temperature: Elevate the initial reaction temperature to 50–60°C to ensure complete dissolution before any crystallization begins.

  • Adjust Solvent Volume: Increase the total solvent volume by 10-15% to lower the initial concentration.

  • Controlled Cooling: Implement a strict cooling ramp of 0.1°C to 0.2°C per minute. This slow kinetic ramp favors the selective nucleation of the less soluble (S)-diastereomer[1].

Q2: The reaction mixture remains a clear solution, and no crystallization occurs even when cooled to 0°C. How do I induce precipitation? Causality: The system is either under-saturated (too much solvent) or trapped in a metastable supersaturated state lacking sufficient nucleation sites. This is a common issue in highly polar aprotic solvents or when residual water content disrupts hydrogen bonding. Solution:

  • Seeding: Introduce pure (S)-Amlodipine D-PTTA seed crystals (1-2% w/w) at the upper edge of the metastable zone. Seeding bypasses the primary nucleation energy barrier, forcing the solute to deposit onto existing lattices.

  • Anti-Solvent Addition: Gradually titrate a non-polar anti-solvent into the mixture to artificially lower the dielectric constant and force precipitation.

Q3: How does water content in organic solvents like DMF or DMAC affect the resolution efficiency? Causality: Solvents like DMF and DMAC form specific solvates with the amlodipine tartrate complex[3][4]. Water acts as a highly competitive hydrogen-bond donor/acceptor. If the solvent is too dry, the solvate may become too soluble; if it is too wet, it may induce oiling out (liquid-liquid phase separation) instead of crystallization. Solution: Optimize the water percentage in the solvent. For instance, adjusting the water content in DMF ensures consistent purity of the S-amlodipine salt (>99%) by fine-tuning the thermodynamic stability of the solvate[3].

G A Amlodipine + D-PTTA in Organic Solvent B Heat to 50-60°C Complete Dissolution? A->B C Add Co-solvent (e.g., IPA or DMF) B->C No D Controlled Cooling (0.1°C/min) to 20°C B->D Yes C->B E Observe Crystallization State D->E F Oiling Out / No Crystals (Under-saturated) E->F No Solid G Rapid Crash Out (High Supersaturation) E->G Amorphous/Fast J High Purity (S)-Amlodipine D-PTTA Salt (>99% ee) E->J Controlled H Add Anti-solvent or Seed Crystals F->H I Increase Solvent Vol. or Slow Cooling G->I H->D I->D

Decision tree for troubleshooting (S)-Amlodipine D-PTTA solubility and crystallization issues.

Section 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your resolution workflow, utilize this self-validating methodology for the highly effective Acetonitrile/Isopropanol (ACN/IPA) binary system[2].

Objective: Isolate (S)-Amlodipine D-PTTA with >99% ee by leveraging protic modulation.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of racemic amlodipine base in an ACN/IPA (1:9 v/v) solvent mixture. Use approximately 10 mL of solvent per gram of substrate.

  • Salt Formation: Gradually add 1.0 equivalent of O,O'-di-p-toluoyl-D-tartaric acid (D-PTTA) under continuous mechanical agitation (250 RPM).

  • Thermal Dissolution: Elevate the reactor temperature to 55°C.

    • Validation Check: The suspension must transition into a completely clear solution. If turbidity persists after 15 minutes at 55°C, incrementally add ACN (up to 10% total volume) until absolute clarity is achieved. This confirms complete disruption of the racemic lattice.

  • Nucleation & Cooling: Cool the solution at a strictly controlled ramp rate of 0.1°C/min down to 25°C.

    • Causality: This slow kinetic ramp prevents the spontaneous secondary nucleation of the (R)-diastereomer, ensuring high optical purity[1].

  • Isolation: Filter the resulting crystalline precipitate under vacuum. Wash the filter cake with 2 volumes of pre-chilled (5°C) ACN/IPA (1:9 v/v).

    • Validation Check: The cold wash is critical; it removes residual mother liquor containing the highly soluble (R)-enantiomer without dissolving the target (S)-salt.

  • Analytical Validation: Analyze the isolated crystals via Reversed-Phase Chiral HPLC (e.g., using an Ovomucoid chiral column)[1][2]. The self-validating target specification is >99.0% ee.

Section 4: Quantitative Data & Solvent Selection

The choice of solvent directly dictates the type of solvate formed and the resulting solubility profile. Use the table below to benchmark your expected yields and enantiomeric excess based on established industrial and academic standards.

Table 1: Comparative Solubility and Resolution Efficacy of Amlodipine Salts Across Solvent Systems

Solvent SystemResolving AgentSolvate FormedTypical Yield (%)Enantiomeric Excess (ee %)Mechanistic Note
Acetonitrile / Isopropanol (1:9 v/v) D-PTTANone (Anhydrous)40 - 45%> 99.0%Protic modulation by IPA drives selective precipitation of the (S)-salt[2].
Dimethylformamide (DMF) / Water L-Tartaric AcidDMF Solvate~ 42%> 99.0%Water content adjustment fine-tunes the solubility of the DMF solvate[3].
Dimethylacetamide (DMAC) L-Tartaric AcidDMAC Solvate45 - 48%> 98.5%Forms a highly stable hemi-tartrate-DMAC solvate, keeping the opposite isomer dissolved[4].
Dimethyl Sulfoxide (DMSO) D-Tartaric AcidDMSO Solvate~ 40%> 98.0%High viscosity limits crystallization kinetics; requires strict temperature control[3].

*Note: While D-PTTA is the primary focus of this guide, L-tartaric acid is frequently cited in industrial DMF/DMAC solvate pathways and is included here to provide comparative baseline metrics for solvate behavior.

References
  • Gotrane, D. M., et al. (2010). "A Novel Method for Resolution of Amlodipine." Organic Process Research & Development. ACS Publications. Available at:[Link]

  • Kim, et al. (2010). "Method for the separation of s-(-)-amlodipine from racemic amlodipine." US Patent US20100069445A1.
  • "Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation." (2024). IJCRT. Available at:[Link]

  • "Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation." (2021). Journal of Scientific Research, Banaras Hindu University. Available at: [Link]

Sources

Troubleshooting

Improving crystallization yield of (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Technical Support Center: Optimizing Enantioselective Crystallization of (S)-Amlodipine Di-p-Toluoyl-D-tartrate Welcome to the Process Development Support Center. As application scientists, we recognize that the chiral r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Enantioselective Crystallization of (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Welcome to the Process Development Support Center. As application scientists, we recognize that the chiral resolution of racemic amlodipine via diastereomeric salt formation is a delicate thermodynamic process. While (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) is a highly efficient resolving agent[1], achieving the theoretical maximum yield (50% of the racemate) with >99% enantiomeric excess (ee) requires precise control over supersaturation, solvent kinetics, and nucleation thermodynamics. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to resolve common crystallization bottlenecks.

Mechanistic Foundations: The Causality of Chiral Resolution

The resolution relies on the differential solubility of the two diastereomeric salts formed. (+)-DPTTA features bulky p-toluoyl groups that create a rigid, sterically demanding chiral pocket. When reacted with racemic amlodipine in a carefully selected solvent system (e.g., Acetonitrile/Isopropanol), the (S)-amlodipine-(+)-DPTTA salt forms a highly ordered, less soluble crystalline lattice compared to its (R)-counterpart[2]. By manipulating the solvent polarity and cooling trajectory, we force the fractional crystallization of the (S)-diastereomer while the (R)-diastereomer remains solvated in the mother liquor[3].

Troubleshooting & FAQs (Process Deviations)

Q1: My reaction is "oiling out" (liquid-liquid phase separation) instead of forming filterable crystals. How do I induce proper nucleation?

  • Causality: Oiling out occurs when the solution's supersaturation rapidly exceeds the metastable zone width (MZW) before ordered nucleation can occur. The solute separates as a dense, amorphous liquid phase rather than a solid crystal. This is typically caused by cooling the reactor too quickly or using a solvent system with insufficient solubilizing power at lower temperatures.

  • Solution:

    • Adjust Cooling Trajectory: Implement a linear cooling ramp of 0.1 °C/min.

    • Seeding: Introduce 1–2% (w/w) pure (S)-Amlodipine DPTTA seed crystals exactly at the upper boundary of the MZW (typically 5–8 °C below the dissolution temperature). Seeding bypasses the primary nucleation energy barrier, forcing the system directly into crystal growth.

Q2: The enantiomeric excess (ee) of the isolated salt is plateauing at 85-90%. How do I achieve >99% ee without excessive recrystallization?

  • Causality: Sub-optimal ee is caused by the co-precipitation of the more soluble (R)-amlodipine-(+)-DPTTA salt. This happens if the solvent evaporates, if the final temperature is too low, or if an excess of the resolving agent forces both enantiomers into the solid phase.

  • Solution: Utilize the "Half-Equivalent Method." By adding only 0.5 to 0.55 molar equivalents of (+)-DPTTA relative to the racemic amlodipine base, you create a stoichiometric deficit[3]. The resolving agent preferentially binds the (S)-enantiomer, leaving the (R)-enantiomer as a highly soluble free base in the mother liquor, completely preventing its co-precipitation.

Q3: The overall yield of the (S)-salt is below 35%. How can I improve recovery?

  • Causality: Yield loss in fractional crystallization is a direct function of the (S)-salt's terminal solubility in the mother liquor at the isolation temperature.

  • Solution: Optimize the Acetonitrile to Isopropanol (ACN:IPA) ratio. A 1:9 (v/v) ratio provides the optimal balance between the high solubility of the (R)-free base and the low solubility of the (S)-salt[2]. Ensure the final hold time at 0–5 °C is at least 4 hours to allow the system to reach thermodynamic equilibrium.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates In-Process Controls (IPCs) to create a self-validating feedback loop.

Step 1: Salt Formation Charge a jacketed reactor with racemic amlodipine base (1.0 eq) and (+)-Di-p-toluoyl-D-tartaric acid (0.55 eq)[3]. Add a solvent mixture of ACN/IPA (1:9 v/v) at 10 volumes relative to the API weight[2].

Step 2: Dissolution Heat the suspension to 65–70 °C under moderate agitation (200 rpm) until a completely clear solution is obtained. Hold for 30 minutes to ensure complete dissolution of any ghost nuclei.

Step 3: Controlled Nucleation Cool the reactor to 55 °C at 0.5 °C/min. Add 1% (w/w) pure (S)-Amlodipine DPTTA seed crystals.

  • Self-Validation (IPC 1): Monitor turbidity. The solution should remain persistently cloudy, confirming successful secondary nucleation and that the seeds have not dissolved.

Step 4: Crystal Growth & Aging Cool the slurry to 5 °C at a strict, linear rate of 0.1 °C/min. Hold the temperature at 5 °C for 4 hours to maximize yield.

Step 5: Isolation and Validation Filter the slurry via a Nutsche filter. Wash the cake with 2 volumes of pre-chilled (5 °C) ACN/IPA (1:9 v/v) to displace the mother liquor.

  • Self-Validation (IPC 2): Analyze the mother liquor via Chiral HPLC. The S:R enantiomeric ratio in the filtrate should be < 5:95. If significant (S)-enantiomer remains, it indicates incomplete crystallization; extend the hold time or slightly reduce the solvent volume in future batches.

Quantitative Data Summary

The following table summarizes the thermodynamic performance of various solvent systems and stoichiometries during process optimization[1][2][3].

Solvent System (v/v)DPTTA EquivalentsCooling Rate (°C/min)Yield (%)*Enantiomeric Excess (ee %)Observation
ACN / IPA (1:9)0.550.146.5> 99.5Optimal crystalline habit[1][2].
ACN / IPA (1:9)1.000.148.088.0Co-precipitation of (R)-salt.
ACN / IPA (3:7)0.550.132.0> 99.0High purity, but excessive solubility loss.
Methanol (100%)0.550.5N/AN/ASevere oiling out; no filterable solids.

*Yield is calculated based on the theoretical maximum of 50% from the racemate.

Process & Troubleshooting Visualizations

G A Racemic Amlodipine + (+)-DPTTA B Dissolution in ACN/IPA (1:9 v/v) Heating to 60-70°C A->B Mix (0.55 eq Acid) C Controlled Cooling & Seeding (In-Process Control: Turbidity) B->C Cool at 0.1°C/min D Fractional Crystallization (S)-Amlodipine DPTTA Salt C->D Precipitate E Filtration & Cold Wash D->E Isolate F Chiral HPLC Validation (ee > 99%) E->F Verify

Workflow for the enantioselective crystallization of (S)-Amlodipine DPTTA salt.

Troubleshooting Issue Issue: Oiling Out Instead of Crystallization Cause1 Cooling Rate Too Fast (High Supersaturation) Issue->Cause1 Cause2 Lack of Primary Nucleation Issue->Cause2 Fix1 Implement Linear Cooling (0.1 - 0.2 °C/min) Cause1->Fix1 Fix2 Add 1-2% Seed Crystals at Metastable Zone Cause2->Fix2 Result High-Purity Crystalline Salt Fix1->Result Fix2->Result

Logical troubleshooting pathway for resolving oiling out during crystallization.

References[2] Title: Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation

Source: bhu.ac.in URL: 1] Title: Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation Source: ijcrt.org URL: Title: Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid Source: benchchem.com URL:

Sources

Optimization

Technical Support Center: Refining Solvent Systems for (S)-Amlodipine Di-p-Toluoyl-D-tartrate Chiral Resolution

Welcome to the technical support center dedicated to the chiral resolution of (S)-Amlodipine using Di-p-Toluoyl-D-tartrate (D-DTTA). This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chiral resolution of (S)-Amlodipine using Di-p-Toluoyl-D-tartrate (D-DTTA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent system selection and optimization. Here, we synthesize established principles with practical, field-proven insights to help you overcome common experimental hurdles and achieve high-yield, high-purity resolutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the process.

Q1: What is the fundamental principle of this chiral resolution?

A1: The process relies on diastereomeric salt formation. Racemic (R,S)-Amlodipine, a mixture of two enantiomers, is reacted with a single enantiomer of a chiral resolving agent, O,O'-Di-p-toluoyl-D-tartaric acid (D-DTTA). This reaction forms two diastereomeric salts: (S)-Amlodipine-D-DTTA and (R)-Amlodipine-D-DTTA. These diastereomers have different physicochemical properties, most critically, different solubilities in specific solvent systems. By carefully selecting a solvent, we can induce the preferential crystallization of the less soluble (S)-Amlodipine-D-DTTA salt, leaving the more soluble (R)-Amlodipine salt in the mother liquor.[1][2]

Q2: Why is the choice of solvent so critical for a successful resolution?

A2: The solvent system is the primary determinant of the resolution's success.[3] It directly influences the solubility difference between the two diastereomeric salts. An ideal solvent will maximize the insolubility of the desired (S)-Amlodipine-D-DTTA salt while keeping the (R)-Amlodipine-D-DTTA salt dissolved. A poor solvent choice can lead to no precipitation, co-precipitation of both salts (resulting in low enantiomeric excess), or the formation of an unworkable oil instead of crystals.[4]

Q3: What are some common starting solvent systems for Amlodipine resolution?

A3: Based on established industrial practices and patent literature, common solvent systems often involve alcohols, nitriles, or mixtures thereof. A frequently cited starting point is a mixture of isopropanol and acetonitrile.[5] Other solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have also been used, often in combination with co-solvents or as part of a solvate formation strategy.[6][7][8]

Q4: How much resolving agent should I use?

A4: The optimal amount of resolving agent can range between 0.5 and 1.0 equivalents relative to the racemic amlodipine.[4] Starting with approximately 0.5 equivalents is a common strategy, as it ensures that only the desired enantiomer can precipitate as a salt, theoretically leaving the other enantiomer in solution. However, the optimal ratio is system-dependent and should be determined experimentally.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Enantiomeric Excess (EE) or Poor Diastereomeric Purity

Q: My final product has a low enantiomeric excess (<99%). What are the likely causes and how can I fix it?

A: This is a common issue often related to the co-precipitation of the undesired (R)-Amlodipine diastereomeric salt. Here’s a systematic approach to troubleshoot:

  • Possible Cause 1: Suboptimal Solvent Polarity. The solvent may not be effectively discriminating between the two diastereomeric salts.

    • Solution: Conduct a solvent screening experiment. Test a range of solvents with varying polarities, from alcohols (e.g., isopropanol, ethanol) to more polar aprotic solvents or mixtures. A mixture like acetonitrile/isopropanol (e.g., 1:9 v/v) has proven effective.[5] The goal is to find a system where the solubility of the (S)-Amlodipine salt is low, while the (R)-Amlodipine salt remains in solution.

  • Possible Cause 2: Crystallization Temperature Profile is Too Rapid. Crash cooling a solution can trap the undesired diastereomer in the crystal lattice of the desired product.

    • Solution: Implement a controlled, gradual cooling ramp. After dissolving the components at an elevated temperature, allow the solution to cool slowly to ambient temperature, followed by a further cooling step to a lower temperature (e.g., 0-5 °C) over several hours. This slow process allows for the selective crystallization of the less soluble diastereomer.

  • Possible Cause 3: Incorrect Stoichiometry. Using too much resolving agent (e.g., >0.5 equivalents) without proper optimization can force the precipitation of both diastereomers.

    • Solution: Re-evaluate the molar equivalents of D-DTTA. Try reducing the amount to 0.5 equivalents to favor the precipitation of only the (S)-Amlodipine salt.

Issue 2: Low Yield of the (S)-Amlodipine Di-p-Toluoyl-D-tartrate Salt

Q: I have high enantiomeric purity, but my yield is very low. How can I improve it?

A: Low yield typically means your desired product has significant solubility in the mother liquor. Here are some strategies to increase precipitation:

  • Possible Cause 1: The Solvent System is Too Solubilizing. The chosen solvent, while selective, may be too "good," keeping a significant portion of your desired product in solution.

    • Solution 1: Introduce an Anti-Solvent. An anti-solvent is a solvent in which your product is insoluble, but which is miscible with your primary solvent. After the initial crystallization, a slow, dropwise addition of an anti-solvent (e.g., hexane if using an alcohol-based system) to the mother liquor can induce further precipitation of the desired salt. This must be done carefully to avoid crashing out the undesired diastereomer.

    • Solution 2: Adjust Solvent Ratios. If using a solvent mixture (e.g., acetonitrile/isopropanol), systematically vary the ratio. Increasing the proportion of the less-solubilizing component can decrease the solubility of the desired salt and improve yield.[5]

  • Possible Cause 2: Insufficient Crystallization Time or Suboptimal Temperature.

    • Solution: Increase the holding time at the final, low crystallization temperature (e.g., from 2 hours to 12-24 hours) to allow the equilibrium to shift towards the solid state. Ensure your final temperature is sufficiently low to minimize solubility.

Issue 3: Formation of Oil or Gummy Precipitate Instead of Crystals

Q: When I try to crystallize my product, it "oils out" or forms a sticky mass. What's happening?

A: Oiling out occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or an inappropriate solvent environment.

  • Possible Cause 1: Concentration is Too High. If the initial concentration of reactants is too high, the solubility limit is exceeded too quickly, favoring amorphous oil formation over ordered crystal growth.

    • Solution: Decrease the initial concentration. Start the experiment again using a larger volume of solvent for the same amount of racemic amlodipine and resolving agent.

  • Possible Cause 2: Cooling Rate is Too Fast. Rapid cooling can lead to a state of high supersaturation where oiling is kinetically favored over crystallization.

    • Solution: As with low EE, implement a very slow and controlled cooling profile. A slower approach gives the molecules time to orient themselves into a stable crystal lattice.

  • Possible Cause 3: Inappropriate Solvent Choice. The solvent may be too "good" at solvating the salt, preventing the necessary intermolecular interactions for crystal formation.

    • Solution: Switch to a less polar or less effective solvent system. If you are using a highly polar solvent like DMF, consider switching to an alcohol like isopropanol or a mixture.

Part 3: Data & Protocols

Solvent System Screening Data

A systematic approach to solvent selection is crucial. The following table provides a starting point for screening, listing solvents that have been referenced in literature for similar resolutions.

Solvent/SystemTypeDielectric Constant (Approx.)Boiling Point (°C)Rationale & Key Considerations
Isopropanol (IPA)Polar Protic19.982.6A common choice, often provides good selectivity.[5][9]
Acetonitrile (ACN)Polar Aprotic37.581.6Often used in mixtures with alcohols to fine-tune polarity.[5]
IPA/ACN (9:1 v/v)Mixture~21.7~82A well-documented starting mixture for Amlodipine resolution.[5]
Methanol (MeOH)Polar Protic32.764.7Used for recrystallization of tartrate salts to improve purity.[6]
Dimethylformamide (DMF)Polar Aprotic36.7153Can be effective but may lead to solvate formation.[6]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7189Known to form stable solvates with amlodipine tartrate salts.[7][8]
Experimental Protocol 1: Solvent System Screening Workflow

This protocol outlines a small-scale method for efficiently screening multiple solvent systems.

  • Preparation: In separate vials, dissolve a fixed amount of racemic (R,S)-Amlodipine (e.g., 100 mg) in a small volume (e.g., 1 mL) of each candidate solvent system at an elevated temperature (e.g., 50-60°C).

  • Addition of Resolving Agent: To each vial, add ~0.5 molar equivalents of D-DTTA.

  • Heating and Dissolution: Gently heat and stir the mixtures until all solids are completely dissolved.

  • Controlled Cooling: Remove the vials from the heat source and allow them to cool slowly to room temperature. Observe for initial signs of precipitation.

  • Cold Maturation: Place the vials in a cold bath (0-5°C) and leave them undisturbed for 12-24 hours.

  • Isolation & Analysis: Isolate any precipitate by filtration. Wash with a small amount of the cold mother liquor and dry.

  • Evaluation: Analyze the solid for both yield and enantiomeric excess (using a validated chiral HPLC method). Analyze the mother liquor to understand the partitioning of the diastereomers.

Diagram: Troubleshooting Logic for Low Enantiomeric Excess

Troubleshooting_EE start Low Enantiomeric Excess (EE) cause1 Possible Cause: Suboptimal Solvent Polarity start->cause1 cause2 Possible Cause: Rapid Cooling Profile start->cause2 cause3 Possible Cause: Incorrect Stoichiometry start->cause3 solution1 Action: Perform Solvent Screening (e.g., vary polarity, use mixtures) cause1->solution1 solution2 Action: Implement Slow, Controlled Cooling Ramp cause2->solution2 solution3 Action: Reduce Resolving Agent to ~0.5 equivalents cause3->solution3 outcome Result: Improved Selectivity & EE solution1->outcome solution2->outcome solution3->outcome

Caption: Decision tree for addressing low enantiomeric excess.

Diagram: General Workflow for Diastereomeric Salt Resolution

Resolution_Workflow cluster_0 Salt Formation & Crystallization cluster_1 Separation cluster_2 Liberation & Isolation A 1. Dissolve Racemic Amlodipine & D-DTTA in Solvent B 2. Controlled Cooling (Induces Crystallization) A->B C 3. Filtration B->C Solid Solid Phase: (S)-Amlodipine-D-DTTA Salt (Enriched) C->Solid Liquid Mother Liquor: (R)-Amlodipine-D-DTTA Salt (Enriched) C->Liquid D 4. Liberate Free Base (e.g., with NaOH solution) Solid->D E 5. Isolate Pure (S)-Amlodipine D->E

Caption: Step-by-step workflow for the chiral resolution process.

References

Sources

Troubleshooting

Technical Support Center: (S)-Amlodipine Chiral Resolution &amp; Racemization Control

Welcome to the Technical Support Center for the chiral resolution of Amlodipine. (S)-Amlodipine is the pharmacologically active enantiomer of the widely prescribed dihydropyridine calcium channel blocker, exhibiting appr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chiral resolution of Amlodipine. (S)-Amlodipine is the pharmacologically active enantiomer of the widely prescribed dihydropyridine calcium channel blocker, exhibiting approximately 1000-fold greater activity than its (R)-counterpart[1]. Achieving high enantiomeric excess (ee) during the resolution process using Di-p-Toluoyl-D-tartaric acid (D-DTTA) is a complex thermodynamic and kinetic challenge[2].

This guide is designed for researchers and process chemists to troubleshoot, optimize, and validate the diastereomeric salt formation workflow while strictly preventing epimerization (racemization) of the sensitive C4 chiral center.

Process Workflow & Risk Assessment

The resolution of amlodipine relies on the differential solubility of its diastereomeric salts. However, the process is highly sensitive to thermal and chemical stress. The workflow below highlights the critical stages where racemization risks are highest.

Workflow Racemate Racemic Amlodipine (R/S mixture) Mixing Solvent System (e.g., DMF/H2O) Racemate->Mixing Reagent Di-p-Toluoyl-D-tartaric Acid (D-DTTA) Reagent->Mixing Heating Dissolution Phase (Strictly < 40°C) Mixing->Heating Cooling Controlled Cooling & Crystallization Heating->Cooling Avoid Heat Racemization Filtration Filtration Cooling->Filtration Product (S)-Amlodipine D-DTTA Salt (ee > 99%) Filtration->Product MotherLiquor Mother Liquor (R-enriched) Filtration->MotherLiquor

Workflow of (S)-Amlodipine D-DTTA salt formation highlighting temperature-critical steps.

Core Troubleshooting & FAQs

Q1: Why does my (S)-Amlodipine product show low enantiomeric excess (ee) after salt formation? A1: Low chiral purity typically stems from two distinct mechanisms: thermodynamic co-precipitation or kinetic racemization.

  • Co-precipitation: If the molar ratio of D-DTTA to racemic amlodipine is too high (e.g., >0.5 equivalents), the more soluble diastereomeric salt ((R)-Amlodipine D-DTTA) begins to precipitate alongside the target (S)-salt, eroding the ee[3].

  • Kinetic Racemization (Epimerization): Amlodipine possesses a chiral center at the C4 position of the 1,4-dihydropyridine ring[4]. The C4 proton is weakly acidic. Elevated temperatures or the presence of basic impurities catalyze the abstraction of this proton, forming a planar enolate-like intermediate. Subsequent non-stereoselective reprotonation yields the (R)-enantiomer[5].

Q2: How do temperature and stoichiometry specifically impact the resolution efficiency and racemization rate? A2: Temperature accelerates both the desired thermodynamic equilibration and the undesired racemization of the dihydropyridine ring. While mild heating aids in initial dissolution, prolonged exposure above 50°C significantly degrades chiral purity[3]. Furthermore, stoichiometry dictates the supersaturation of the diastereomeric salts. Using 0.25 to 0.3 equivalents of the resolving agent ensures that only the least soluble salt ((S)-Amlodipine D-DTTA) reaches the critical nucleation threshold[6].

Data Presentation: Impact of Process Parameters

The following table summarizes the causal relationship between reaction conditions and the resulting yield and optical purity.

Temperature (°C)D-DTTA (Equivalents)Time (h)Yield (%)Enantiomeric Excess (ee %)Failure Mode / Observation
25°C0.25 eq4.045.2%99.5% Optimal condition; high purity[6].
50°C0.25 eq4.042.0%96.0%Minor thermal epimerization.
75°C0.25 eq4.031.5%82.0%Severe C4 proton abstraction/racemization[3].
25°C0.50 eq4.068.0%78.5%Co-precipitation of the (R)-salt[3].
25°C1.00 eq4.088.0%< 50.0%Complete loss of diastereomeric selectivity.

Q3: What is the optimal solvent system to prevent racemization during D-DTTA salt formation? A3: Aprotic polar solvents with controlled water content, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), are highly recommended[6]. Pure DMF or DMSO can sometimes lead to sluggish crystallization. Adding a precise amount of water (e.g., 10-15% v/v) acts as an anti-solvent that promotes the precipitation of the (S)-Amlodipine D-DTTA solvate while maintaining the (R)-isomer in solution[6]. Crucially, avoiding strongly basic or protic environments minimizes the risk of C4 proton exchange.

Mechanistic Pathway of Racemization

To effectively prevent racemization, one must understand its chemical causality. The diagram below illustrates how inappropriate conditions (heat/base) trigger the loss of chirality at the C4 position.

Mechanism S_Isomer (S)-Amlodipine (Chiral C4 Center) Base Base / High Heat (Proton Abstraction) S_Isomer->Base Intermediate Planar Enolate-like Intermediate Base->Intermediate Reprotonation Non-selective Reprotonation Intermediate->Reprotonation Racemate Racemic Mixture (Eroded ee %) Reprotonation->Racemate

Mechanism of amlodipine racemization via C4 deprotonation under harsh conditions.

Validated Experimental Protocols

To ensure a self-validating system, the following protocols incorporate built-in analytical checkpoints.

Protocol A: Optimized (S)-Amlodipine Di-p-Toluoyl-D-tartrate Salt Formation

This protocol utilizes a sub-stoichiometric amount of D-DTTA to maximize enantiomeric excess by preventing the supersaturation of the (R)-enantiomer salt[3].

  • Dissolution: Suspend 1.0 equivalent of racemic amlodipine base in N,N-Dimethylformamide (DMF) (8 volumes relative to the mass of the racemate)[6].

  • Resolving Agent Addition: Prepare a solution of Di-p-Toluoyl-D-tartaric acid (0.25 to 0.30 equivalents) in DMF (2 volumes). Add this solution dropwise to the amlodipine suspension while maintaining the internal temperature strictly between 20°C and 25°C[3].

  • Seeding (Critical Step): Introduce 0.1% w/w of pure (S)-Amlodipine D-DTTA salt. Seeding bypasses the metastable zone, preventing the primary nucleation of the undesired (R)-salt and ensuring reproducible crystal growth.

  • Crystallization: Stir the mixture at 25°C for 4 to 6 hours. Caution: Do not heat the mixture above 40°C to accelerate the process, as this will trigger the C4 deprotonation mechanism shown above.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with a cold mixture of DMF/Water (8:2 v/v), followed by a final wash with chilled acetone to remove residual DMF[6].

  • Validation Checkpoint: Analyze the isolated solid via Chiral HPLC (e.g., Ultron ES-OVM column, 360 nm detection). The target ee should be >99.0%[7].

Protocol B: Free-Basing Without Racemization

Recovering the free base from the D-DTTA salt is a high-risk step for racemization due to the required use of a base. Temperature control is paramount here[3].

  • Suspension: Suspend the enantiopure (S)-Amlodipine D-DTTA salt in a biphasic mixture of Methyl tert-butyl ether (MTBE) and deionized water (1:1 v/v)[3].

  • pH Adjustment: Cool the biphasic system to 5–10°C. Carefully add 1N NaOH dropwise with vigorous stirring until the aqueous layer reaches a pH of 9.0 to 9.5. Self-Validating Constraint: Exceeding pH 10.0 or allowing the temperature to rise above 15°C during this exothermic neutralization will induce rapid epimerization.

  • Extraction: Allow the layers to separate. Extract the organic (MTBE) layer, which now contains the free (S)-Amlodipine base[3].

  • Washing: Wash the organic layer twice with cold brine to remove any residual sodium tartrate salts and excess alkali.

  • Concentration: Evaporate the MTBE under reduced pressure at a water bath temperature not exceeding 30°C to yield the enantiopure (S)-Amlodipine free base.

Sources

Reference Data & Comparative Studies

Validation

(S)-Amlodipine Di-p-Toluoyl-D-tartrate vs Di-p-Toluoyl-L-tartrate resolution efficiency

Executive Summary & Pharmacological Context Amlodipine is a prominent dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina. While it is traditionally synthesized and adm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Amlodipine is a prominent dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina. While it is traditionally synthesized and administered as a racemic mixture, its pharmacological efficacy is highly stereospecific. The (S)-enantiomer is solely responsible for the potent calcium channel blocking activity. In contrast, the (R)-enantiomer has 1000-fold less therapeutic activity and is mechanistically linked to the release of nitric oxide, which is a primary cause of adverse peripheral edema[1][2].

Consequently, the isolation of enantiopure (S)-amlodipine is a critical objective for researchers and drug development professionals aiming to enhance drug safety, efficacy, and patient compliance[3].

Mechanistic Causality: The Stereochemistry of Diastereomeric Salt Formation

As an application scientist evaluating chiral separation workflows, the most scalable and industrially viable method for enantiomeric resolution is diastereomeric salt formation[3]. This process relies on the thermodynamic differences in solubility between the salts formed by the racemic base and a chiral resolving agent.

When resolving amlodipine, the choice between O,O'-Di-p-toluoyl-D-tartaric acid (D-PTTA) and O,O'-Di-p-toluoyl-L-tartaric acid (L-PTTA) dictates the entire downstream workflow and overall efficiency:

  • The L-PTTA Pathway (Thermodynamic Default): Naturally occurring L-tartaric acid and its derivatives (such as L-PTTA) exhibit a strong stereochemical affinity for (R)-amlodipine. When L-PTTA is introduced to the racemate, the (R)-amlodipine L-PTTA salt preferentially crystallizes[4][5]. This leaves the desired (S)-amlodipine enriched in the mother liquor, necessitating a complex, indirect recovery process prone to yield loss.

  • The D-PTTA Pathway (Direct Isolation): Conversely, the unnatural D-tartaric acid derivative, D-PTTA, forms a highly stable, insoluble diastereomeric salt specifically with (S)-amlodipine[3][6]. This allows for the direct precipitation of the target enantiomer with exceptional enantiomeric excess (>99% ee) in a single crystallization step[3].

Comparative Resolution Workflows

To ensure trustworthiness and reproducibility in your scale-up efforts, the following self-validating protocols outline the exact methodologies for both resolving agents.

Protocol A: Direct Resolution via Di-p-Toluoyl-D-tartrate (D-PTTA)

Objective: Direct precipitation of high-purity (S)-amlodipine.

  • Salt Formation: Dissolve 1.0 equivalent of (R,S)-amlodipine free base in a polar aprotic solvent system (e.g., DMSO or a DMF/water mixture)[4][5].

  • Chiral Addition: Add 0.25 to 0.5 equivalents of D-PTTA. Heat the mixture to ~60°C until a homogeneous solution is achieved.

  • Crystallization: Cool the solution gradually to room temperature (25°C) over 4 hours. The (S)-amlodipine D-PTTA diastereomeric salt will preferentially precipitate[2].

  • Isolation: Filter the crystalline solid and wash with a minimal amount of cold solvent.

  • Base Liberation: Suspend the isolated salt in water, add aqueous NaOH to adjust the pH to ~10, and extract the liberated (S)-amlodipine free base into an organic solvent (e.g., dichloromethane).

  • System Validation: Analyze the organic layer via Chiral RP-HPLC (e.g., using an Ultron ES-OVM chiral column at 249 nm) to confirm an enantiomeric excess of >99%[2][6].

Protocol B: Indirect Resolution via Di-p-Toluoyl-L-tartrate (L-PTTA)

Objective: Mother liquor recovery of (S)-amlodipine.

  • Salt Formation: Dissolve (R,S)-amlodipine in the selected solvent system and add L-PTTA[2].

  • Crystallization of Byproduct: Allow the mixture to crystallize. The precipitate formed is the undesired (R)-amlodipine L-PTTA salt[4][5].

  • Filtration: Filter and discard (or recycle) the solid precipitate.

  • Mother Liquor Processing: The filtrate (mother liquor) now contains the enriched (S)-amlodipine. Concentrate the filtrate under vacuum to recover the base.

  • Secondary Resolution (Required): Because the initial mother liquor recovery typically yields only ~97% ee, a secondary resolution step—often requiring the addition of D-PTTA or sequential fractional crystallization—is mandatory to achieve pharmaceutical-grade purity (>99% ee)[5].

Quantitative Performance Comparison

The following table synthesizes the operational and quantitative differences between the two resolving agents based on established industrial data[3][4][5].

ParameterDi-p-Toluoyl-D-tartrate (D-PTTA)Di-p-Toluoyl-L-tartrate (L-PTTA)
Target Enantiomer Location Precipitate (Direct Isolation)Mother Liquor (Indirect Recovery)
Initial Enantiomeric Excess (ee) > 99% ~ 97%
Resolution Efficiency High (Optimal direct crystallization)Moderate (Requires secondary recovery)
Operational Complexity Low (Single filtration step)High (Concentration, sequential filtration)
Reagent Cost Profile Higher (Derived from unnatural D-form)Lower (Derived from natural L-form)
Industrial Suitability Excellent for high-purity (S)-AmlodipineLess ideal; prone to (R)-isomer contamination

Visual Workflow of the Resolution Pathways

The following diagram illustrates the divergent pathways and operational complexities associated with each resolving agent.

ResolutionWorkflow cluster_D Pathway A: D-PTTA (Direct Resolution) cluster_L Pathway B: L-PTTA (Indirect Resolution) Racemic (R,S)-Amlodipine Free Base Racemic Mixture D_PTTA Add Di-p-Toluoyl-D-tartaric acid (Solvent: DMSO or DMF/H2O) Racemic->D_PTTA L_PTTA Add Di-p-Toluoyl-L-tartaric acid (Solvent: DMSO or DMF/H2O) Racemic->L_PTTA S_Salt Precipitate: (S)-Amlodipine D-PTTA Salt (High Purity >99% ee) D_PTTA->S_Salt Crystallization R_ML Mother Liquor: (R)-Amlodipine enriched (Discard/Recycle) D_PTTA->R_ML Filtration Base_Treatment Base Treatment (NaOH) & Extraction S_Salt->Base_Treatment Direct Processing R_Salt Precipitate: (R)-Amlodipine L-PTTA Salt (Waste Byproduct) L_PTTA->R_Salt Crystallization S_ML Mother Liquor: (S)-Amlodipine enriched (Lower Purity ~97% ee) L_PTTA->S_ML Filtration S_ML->Base_Treatment Requires Concentration & 2nd Resolution S_Amlodipine Pure (S)-Amlodipine Free Base Base_Treatment->S_Amlodipine

Comparative workflows for (S)-Amlodipine resolution using D-PTTA vs L-PTTA.

References

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation - IJCRT.org -3

  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation - ResearchGate - 1

  • Development Of A Quantitative Method For The Assessment Of (S)- Amlodipine Di-P-Toluoyl-D-Tartaric Acid - Veterinaria - 6

  • A Novel Method for Resolution of Amlodipine | Organic Process Research & Development - ACS Publications - 4

  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation - Banaras Hindu University - 2

  • US20110021783A1 - Process for producing enantiomer of amlodipine in high optical purity - Google Patents - 5

Sources

Comparative

Validation of Chiral HPLC Methods for (S)-Amlodipine Di-p-Toluoyl-D-tartrate: A Comparative Guide

Executive Summary Amlodipine is a widely prescribed dihydropyridine calcium channel blocker used in the management of hypertension and angina. Because the hypotensive activity of the (S)-enantiomer (levamlodipine) is app...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amlodipine is a widely prescribed dihydropyridine calcium channel blocker used in the management of hypertension and angina. Because the hypotensive activity of the (S)-enantiomer (levamlodipine) is approximately 2,000 times greater than that of the (R)-enantiomer[1][2], the pharmaceutical industry has heavily invested in chiral resolution techniques. One of the most efficient, industrially scalable methods for resolving racemic amlodipine involves diastereomeric salt formation using O,O'-Di-p-toluoyl-D-tartaric acid (D-PTTA)[3][4].

Validating the enantiomeric purity of the resulting intermediate—(S)-Amlodipine Di-p-Toluoyl-D-tartrate —is a critical quality control step. This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) for this application, provides a self-validating experimental protocol based on industry standards, and aligns the methodology with the latest ICH Q2(R2) validation guidelines[5][6].

Mechanistic Overview: Resolution and Chiral Recognition

The resolution of amlodipine relies on the differential solubility of diastereomeric salts. When racemic amlodipine base is reacted with D-PTTA in a specific solvent system (e.g., DMF/water or DMSO), the (S)-amlodipine enantiomer selectively crystallizes as a tartrate salt[7][8].

To validate the optical purity of this isolated salt, High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is required. The analytical challenge lies in achieving baseline resolution ( Rs​>1.5 ) between the (S) and (R) enantiomers without interference from the tartaric acid resolving agent.

Workflow Racemate (R,S)-Amlodipine Base SaltFormation Diastereomeric Salt Formation (Solvent: DMF/Water or DMSO) Racemate->SaltFormation ResolvingAgent O,O'-Di-p-Toluoyl-D-Tartaric Acid ResolvingAgent->SaltFormation Crystallization Selective Crystallization SaltFormation->Crystallization TargetSalt (S)-Amlodipine Di-p-Toluoyl-D-tartrate Crystallization->TargetSalt HPLC Chiral HPLC Analysis (e.g., Ovomucoid CSP) TargetSalt->HPLC Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision) HPLC->Validation

Caption: Workflow of (S)-Amlodipine resolution and subsequent ICH Q2(R2) HPLC validation.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct CSP is the foundational step in developing a robust method. Below is an objective comparison of the three primary column chemistries utilized for amlodipine enantioseparation.

Protein-Based CSPs (The Industry Standard: Ovomucoid)

Columns like the Ultron ES-OVM utilize ovomucoid, a glycoprotein with numerous chiral recognition sites, chemically bonded to silica[9].

  • Causality of Choice: Ovomucoid columns operate in reversed-phase mode, making them highly compatible with the aqueous solubility profile of amlodipine tartrate salts. The chiral recognition is driven by a combination of hydrophobic interactions, hydrogen bonding, and steric hindrance within the protein clefts[9][10].

  • Performance: This is the most extensively documented column for this specific application, consistently delivering resolution factors ( Rs​ ) > 1.5 with simple phosphate buffer/acetonitrile mobile phases[4][8][11].

Polysaccharide-Based CSPs (e.g., Lux Cellulose, Chiralpak)

These columns use derivatized cellulose or amylose coated on silica.

  • Causality of Choice: They offer high sample loading capacity and are excellent for analyzing the amlodipine free base.

  • Performance: While highly efficient, they often require normal-phase solvents (hexane/IPA) or complex mobile phase additives (e.g., diethylamine, trifluoroacetic acid) to suppress peak tailing caused by the basic secondary amine of amlodipine[3]. They are less ideal for direct injection of the highly polar tartrate salt without prior sample extraction.

Crown Ether CSPs (e.g., CROWNPAK CR(+))

These columns utilize a chiral crown ether coated onto a silica support.

  • Causality of Choice: Crown ethers form inclusion complexes specifically with primary amino groups.

  • Performance: Because amlodipine contains a primary amine group on its side chain, crown ether columns can achieve enantioseparation. However, they require highly acidic mobile phases (pH < 2.0) (e.g., perchloric acid), which can degrade the column over time and are harsh on standard LC systems.

Quantitative Performance Comparison
ParameterProtein-Based (Ultron ES-OVM)Polysaccharide (Lux Cellulose-4)Crown Ether (CROWNPAK CR+)
Primary Mechanism Protein cleft inclusion, H-bondingHelical cavity inclusion, π−π Host-guest inclusion (Primary amine)
Mobile Phase Mode Reversed-Phase (Aqueous Buffer/ACN)Normal-Phase or Polar OrganicHighly Acidic Aqueous (pH < 2)
Typical Resolution ( Rs​ ) 1.71 - 5.51~2.50~2.00
Analysis Time < 10 minutes< 8 minutes~15 minutes
Salt Compatibility Excellent (Direct injection)Poor (Requires free-basing)Moderate (Requires low pH)
Robustness (ICH Q2) HighModerate (Sensitive to additive conc.)Low (Acidic degradation risk)

Data synthesized from comparative chromatographic studies[3][10][11].

Self-Validating Experimental Protocol (Ovomucoid Method)

Based on the comparative data, the Ovomucoid (Ultron ES-OVM) method is the most scientifically sound choice for validating the (S)-Amlodipine Di-p-Toluoyl-D-tartrate salt. The following protocol is designed as a self-validating system, meaning system suitability criteria are built directly into the workflow to ensure data integrity prior to sample analysis.

Chromatographic Conditions
  • Column: Ultron ES-OVM, 150 mm × 4.6 mm, 5 µm (or equivalent ovomucoid CSP)[4][10].

  • Mobile Phase: 20 mM Dibasic Sodium Phosphate Buffer (pH adjusted to 7.0) / Acetonitrile (80:20, v/v)[4][8].

    • Scientific Rationale: Amlodipine has a pKa of ~8.6. At pH 7.0, the drug is partially ionized. This specific pH balances the hydrophobic interaction with the protein stationary phase while preventing the severe peak tailing observed at lower pH levels[10].

  • Flow Rate: 1.0 mL/min[4][11].

  • Column Temperature: 25°C (Thermostatically controlled to ensure reproducible chiral recognition thermodynamics)[4].

  • Detection: UV at 237 nm (Amlodipine λmax​ ) or 360 nm[7][8][11].

  • Injection Volume: 10 µL[4].

Mechanism Analyte Amlodipine Enantiomers (R- and S-) CSP Ovomucoid Protein Cleft (Ultron ES-OVM) Analyte->CSP Interactions Chiral Recognition: 1. Hydrogen Bonding 2. Hydrophobic Interactions 3. Steric Hindrance CSP->Interactions Elution1 S-Amlodipine (Lower Affinity, tR ~4.6 min) Interactions->Elution1 Elution2 R-Amlodipine (Higher Affinity, tR ~5.5 min) Interactions->Elution2

Caption: Mechanism of chiral recognition and differential elution on an Ovomucoid protein-based CSP.

Sample Preparation
  • Diluent: Acetonitrile/Water (50:50, v/v)[8].

  • Standard Preparation: Dissolve an accurately weighed quantity of reference standard (S)-Amlodipine Di-p-Toluoyl-D-tartrate in the diluent to obtain a concentration of 0.3 mg/mL[8].

  • System Suitability Solution: Prepare a racemic mixture of (R,S)-Amlodipine at 0.3 mg/mL to verify column resolution.

ICH Q2(R2) Validation Execution

To demonstrate that the analytical procedure is fit for its intended purpose, execute the following validation parameters in accordance with ICH Q2(R2)[5][6]:

  • System Suitability (Self-Validation Gate): Inject the racemic solution. The resolution ( Rs​ ) between (S)-amlodipine (eluting first, tR​≈4.6 min) and (R)-amlodipine ( tR​≈5.5 min) must be ≥1.5 [10]. The relative standard deviation (RSD) of the (S)-amlodipine peak area from five replicate injections must be ≤2.0% .

  • Specificity: Inject the diluent and a blank solution containing only D-PTTA. Confirm no peaks co-elute at the retention times of either amlodipine enantiomer.

  • Linearity & Range: Prepare a minimum of five concentration levels ranging from 50% to 150% of the target working concentration. The correlation coefficient ( R2 ) must be ≥0.999 [11].

  • Accuracy (Recovery): Spike known quantities of (R)-amlodipine impurity into the (S)-amlodipine tartrate sample at 50%, 100%, and 150% of the specification limit. Recovery should fall between 98.0% and 102.0%[11].

  • Limit of Detection/Quantitation (LOD/LOQ): Determine the lower range limit based on the signal-to-noise ratio (S/N). LOD requires S/N ≥3:1 ; LOQ requires S/N ≥10:1 .

Conclusion

Validating the chiral purity of (S)-Amlodipine Di-p-Toluoyl-D-tartrate requires an analytical method that can handle polar salts while providing high enantioselectivity. While polysaccharide columns are highly efficient for free bases, protein-based ovomucoid columns (Ultron ES-OVM) remain the superior, scientifically grounded choice for this specific intermediate. By operating in reversed-phase conditions at a neutral pH, the ovomucoid method prevents secondary amine tailing, allows for direct salt injection, and easily meets the rigorous validation criteria set forth by ICH Q2(R2).

References

  • A Novel Method for Resolution of Amlodipine. Organic Process Research & Development.[Link]

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. International Journal of Creative Research Thoughts (IJCRT).[Link]

  • Resolution of the enantiomers of amlodipine (CA2416062C).
  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Banaras Hindu University.[Link]

  • Enantioseparation of racemic amlodipine using immobilized ionic liquid by solid‐phase extraction. White Rose Research Online. [Link]

  • A Novel Chiral Resolving Reagent, Bis((S)-Mandelic acid)-3-nitrophthalate, for Amlodipine Racemate Resolution. ACS Publications.[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Comparative Enantioseparation of Amlodipine by HPLC and Capillary Electrophoresis. ResearchGate.[Link]

  • Development and validation of HPLC method for the determination of S (-) Amlodipine Besylate and its related substance in tablet formulation by using chiral separation. Allied Academies.[Link]

  • Chiral column of Xinhe es-ovm. H&E Co., Ltd.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency (EMA).[Link]

Sources

Validation

Comparative Guide to Chiral Resolving Agents for (S)-Amlodipine Enantiomeric Separation

The Pharmacological Imperative for (S)-Amlodipine Amlodipine is a long-acting 1,4-dihydropyridine calcium channel blocker widely prescribed for hypertension and angina. Administered conventionally as a racemic mixture, i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Imperative for (S)-Amlodipine

Amlodipine is a long-acting 1,4-dihydropyridine calcium channel blocker widely prescribed for hypertension and angina. Administered conventionally as a racemic mixture, its pharmacological activity is highly stereoselective. The (S)-enantiomer possesses nearly 1,000 times greater affinity for the calcium channel receptor compared to the (R)-enantiomer[1]. Furthermore, the (R)-isomer is clinically associated with the release of nitric oxide into peripheral blood vessels, which is a primary driver of dose-limiting peripheral edema[2]. Consequently, isolating (S)-amlodipine not only halves the required metabolic load but significantly improves patient tolerability and adherence[1].

Mechanistic Pathways of Chiral Resolution

The most scalable and economically viable method for the enantiomeric separation of amlodipine is diastereomeric salt formation[2]. This thermodynamic process involves reacting the racemic amlodipine base with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts exhibit distinct physicochemical properties—specifically, differential solubility in targeted solvent systems—allowing for the selective precipitation of the desired isomer[3].

SolventLogic Racemate (R,S)-Amlodipine Base DMSO_Pathway DMSO Solvent System (Legacy) Racemate->DMSO_Pathway DMF_Pathway DMF/Water (85:15) System (Optimized) Racemate->DMF_Pathway Agent L-Tartaric Acid (Natural Resolving Agent) Agent->DMSO_Pathway Agent->DMF_Pathway R_Precipitate Precipitates (R)-Amlodipine-L-Tartrate DMSO_Pathway->R_Precipitate Undesired Isomer S_Precipitate Precipitates (S)-Amlodipine-L-Tartrate DMF_Pathway->S_Precipitate Desired Isomer (>99% ee)

Solvent-dependent chiral recognition pathways using L-Tartaric Acid.

Comparative Analysis of Resolving Agents

Unnatural D-Tartaric Acid (The DMSO Legacy Process)

Historically, the resolution of racemic amlodipine was performed in a dimethyl sulfoxide (DMSO) solvent system. When natural, inexpensive L-tartaric acid is used in DMSO, the system preferentially precipitates the undesired (R)-amlodipine-tartrate[3]. To isolate the therapeutically active (S)-isomer, manufacturers were forced to use the unnatural and highly expensive D-tartaric acid[4]. This requirement significantly inflated the cost of goods for generic pharmaceutical production[3].

Natural L-Tartaric Acid (The DMF/Water Breakthrough)

A major process chemistry breakthrough demonstrated that solvent selection can invert chiral recognition preferences. By replacing DMSO with N,N-dimethylformamide (DMF) and introducing a precise amount of water, natural L-tartaric acid can be used to directly precipitate (S)-amlodipine[3]. The optimal solvent ratio is 85:15 (DMF/Water). The addition of water is a critical causal factor: it modulates the dielectric constant of the solution, preventing the co-precipitation of the (R)-isomer and yielding the (S)-amlodipine hemitartrate DMF solvate with >99% enantiomeric excess (ee)[3].

O,O'-Di-p-toluoyl-D-tartaric Acid (D-DTTA)

For highly rapid crystallization, D-DTTA serves as a potent resolving agent. Utilized in an acetonitrile/isopropanol (1:9 v/v) solvent system, the bulky p-toluoyl groups of D-DTTA induce strong steric hindrance and highly specific hydrogen bonding, driving the rapid precipitation of the (S)-amlodipine diastereomeric salt[2]. While this method achieves exceptional optical purity, the resolving agent is more costly than natural L-tartaric acid, positioning it as a specialized alternative rather than a primary industrial standard[2].

Quantitative Performance Comparison

Resolving AgentSolvent SystemTarget PrecipitateYield (%)Enantiomeric Excess (ee)Resolution Efficiency
D-Tartaric Acid DMSO(S)-Amlodipine~67.0>99.5%N/A
L-Tartaric Acid DMF / Water (85:15)(S)-Amlodipine70.5899.00%0.70
D-DTTA Acetonitrile / Isopropanol(S)-AmlodipineHigh>99.0%N/A

Note: Resolution efficiency is calculated as Yield × ee. Data derived from optimized experimental conditions[2][3][4].

Validated Experimental Protocol: L-Tartaric Acid in DMF/Water

To ensure a self-validating system, the following protocol details the isolation of (S)-amlodipine using the cost-effective L-tartaric acid method[3].

Workflow Step1 1. Dissolve 50 mmol (R,S)-Amlodipine in DMF Step2 2. Add 0.25 equiv L-Tartaric Acid in DMF/Water (85:15 v/v) Step1->Step2 Step3 3. Stir at 25°C for 4.0 hours (Optional: Seed with pure S-salt) Step2->Step3 Step4 4. Vacuum Filtration Isolate S-Amlodipine Hemitartrate Step3->Step4 Step5 5. Base Treatment (NaOH) Liberate Free (S)-Amlodipine Step4->Step5 Step6 6. Chiral HPLC Validation (Ultron ES-OVM Column) Step5->Step6

Validated experimental workflow for the isolation of (S)-Amlodipine.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of N,N-dimethylformamide (DMF) and purified water in a strict 85:15 volumetric ratio[3].

  • Racemate Dissolution: Dissolve 50 mmol of racemic (R,S)-amlodipine base in the prepared DMF/Water solvent under continuous stirring until a homogeneous solution is achieved[3].

  • Chiral Agent Addition: Slowly add 0.25 molar equivalents of natural L-(+)-tartaric acid to the solution[3].

    • Mechanistic Note: Utilizing sub-stoichiometric amounts (0.25 equiv) forces competitive binding between the enantiomers, ensuring that only the most thermodynamically stable diastereomer (the S-salt) precipitates from the solution.

  • Crystallization: Stir the mixture at 25 °C for exactly 4.0 hours.

    • Optional: Seed the mixture with 0.3 g of pure (S)-amlodipine-L-tartrate DMF solvate to bypass the nucleation energy barrier and accelerate crystal growth[3].

  • Isolation: Isolate the resulting solid precipitate via vacuum filtration. Wash the filter cake with a minimal volume of cold DMF/Water to elute any residual (R)-isomer trapped in the mother liquor.

  • Base Liberation: Suspend the isolated (S)-amlodipine hemitartrate in an isopropanol/water mixture and treat with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure active pharmaceutical ingredient[3].

  • Analytical Validation: Confirm optical purity using Chiral HPLC to close the validation loop. Standard conditions utilize an Ultron ES-OVM ovomucoid chiral column (150 mm × 4.6 mm, 5 µm) with a mobile phase of dibasic sodium phosphate buffer (20mM, pH 7.0) and acetonitrile (80:20 v/v) at a flow rate of 1.0 mL/min, detecting at 360 nm[2].

References

  • A Novel Method for Resolution of Amlodipine. Organic Process Research & Development.[Link]

  • US6046338A - Separation of the enantiomers of amlodipine via their diastereomeric tartrates.
  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Banaras Hindu University.[Link]

  • S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine. PMC.[Link]

Sources

Comparative

Thermal stability comparison of (S)-Amlodipine Di-p-Toluoyl-D-tartrate and besylate salts

In the development of unichiral cardiovascular therapeutics, the selection and control of pharmaceutical salts dictate both the manufacturability and shelf-life of the final dosage form. (S)-Amlodipine (Levamlodipine), t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development of unichiral cardiovascular therapeutics, the selection and control of pharmaceutical salts dictate both the manufacturability and shelf-life of the final dosage form. (S)-Amlodipine (Levamlodipine), the pharmacologically active enantiomer of the calcium channel blocker amlodipine, presents unique solid-state challenges compared to its racemic counterpart.

This guide provides an in-depth comparative analysis of the thermal stability of two critical (S)-amlodipine salts: the Di-p-Toluoyl-D-tartrate salt , which serves as a highly crystalline intermediate during chiral resolution, and the besylate salt , which is the industry-standard Active Pharmaceutical Ingredient (API).

Mechanistic Drivers of Thermal Stability

The thermal behavior of a pharmaceutical salt is intrinsically linked to its supramolecular crystal packing, hydration state, and the strength of its intermolecular hydrogen-bonding network.

(S)-Amlodipine Besylate: The Vulnerability of Hydration

While1[1], isolating the pure S-enantiomer fundamentally alters the crystal lattice. The unichiral crystal packing of (S)-amlodipine besylate readily accommodates water molecules, predominantly crystallizing as a dihydrate or 2[2].

The critical thermal vulnerability of this API arises because1[1]. As water is driven off at elevated temperatures, the lattice collapses, resulting in a dramatic melting point depression to 3[3]. This phase transition makes the API highly susceptible to oxidative degradation into amlodipine-related impurity D during pharmaceutical processing.

(S)-Amlodipine Di-p-Toluoyl-D-tartrate: Supramolecular Rigidity

To achieve high enantiomeric purity, racemic amlodipine is often resolved via4[4]. The resulting (S)-amlodipine tartrate salt forms a highly ordered, rigid supramolecular network. The strong intermolecular hydrogen bonding from the tartrate moiety, combined with the steric interlocking of the toluoyl groups, creates a thermodynamic sink. This rigidity is essential not only for achieving 4[4] but also imparts superior thermal stability, allowing the intermediate to withstand aggressive drying protocols without degradation.

Comparative Thermal Data

The following table summarizes the quantitative thermal properties of both salts, highlighting the stark contrast between the robust intermediate and the temperature-sensitive API.

Property(S)-Amlodipine Besylate(S)-Amlodipine Di-p-Toluoyl-D-tartrate
Primary Role Active Pharmaceutical Ingredient (API)Chiral Resolution Intermediate / Impurity
Common Solid State Forms 3[3]Crystalline Solvates (e.g., 2[2]), Anhydrate
Melting Point (DSC) 3[3], 3[3]2[2], >150 °C (Anhydrate)
Thermal Degradation Profile 1[1]Highly stable, rigid crystal lattice
Processing Constraints 1[1]Withstands standard vacuum/thermal drying

Validated Experimental Protocols for Thermal Profiling

To accurately characterize these salts, thermal analysis protocols must be carefully designed to prevent artifactual data caused by improper atmospheric control or heating rates.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transition Profiling

Causality: DSC maps the thermodynamic boundaries of the solid forms. Because (S)-amlodipine besylate undergoes simultaneous dehydration and melting, hermetically sealed pans with pinholes are mandatory. This allows vapor to escape without causing pressure-induced shifts in the melting endotherm.

  • Sample Preparation: Accurately weigh 2–5 mg of the amlodipine salt into a flat-bottom aluminum pan.

  • Sealing: Apply a hermetic lid pierced with a 50 µm pinhole. Reasoning: This controls the partial pressure of the evolving solvent/water vapor, ensuring the dehydration endotherm is accurately resolved from the melting event.

  • Thermal Ramp: Equilibrate the furnace at 25 °C, then heat at a constant rate of 10 °C/min up to 250 °C under a 50 mL/min dry nitrogen purge.

  • Validation Check (Self-Validating System): The system is validated by running a high-purity indium standard prior to analysis. For the besylate racemate, a sharp endotherm at 1[1] must be observed. For the S-enantiomer besylate, the appearance of a broad endotherm at 3[3] confirms the hydrate form.

Protocol B: Thermogravimetric Analysis (TGA) for Solvate/Moisture Quantification

Causality: TGA is deployed to differentiate between surface moisture and bound crystal hydrates/solvates. A moderate heating rate prevents thermal lag and ensures distinct mass-loss steps.

  • Sample Loading: Weigh 5–10 mg of the amlodipine salt into a platinum crucible. Platinum is chosen for its high thermal conductivity and chemical inertness.

  • Atmospheric Control: Purge the furnace with dry nitrogen at 40 mL/min. Reasoning: An inert atmosphere prevents oxidative degradation from convoluting the mass-loss profile during the thermal ramp.

  • Thermal Ramp: Heat the sample from 25 °C to 300 °C at a constant rate of 10 °C/min.

  • Validation Check (Self-Validating System): For (S)-amlodipine besylate hemipentahydrate, the protocol is validated if the multi-step mass loss before 100 °C precisely matches the theoretical stoichiometric water content[1],[2]. For the tartrate DMF solvate, validation requires a mass loss corresponding to exactly one mole of DMF per mole of salt prior to the melt[2].

Formulation and Processing Implications

The stark difference in thermal stability between these two salts dictates the entire manufacturing workflow. Because the (S)-amlodipine besylate API undergoes simultaneous dehydration and melting at low temperatures, 1[1]. Exceeding this threshold compromises the crystal lattice, leading to the formation of amlodipine-related impurities. Conversely, the high thermal stability of the (S)-amlodipine Di-p-Toluoyl-D-tartrate intermediate allows chemists to utilize aggressive vacuum drying to remove residual solvents during API synthesis without risking chiral inversion or degradation.

Process Workflow Diagram

The following diagram illustrates the logical relationship between the chemical synthesis steps and the points where thermal stability dictates process control.

G A Racemic Amlodipine C Diastereomeric Crystallization A->C B O,O'-Di-p-Toluoyl- D-Tartaric Acid B->C D (S)-Amlodipine Tartrate Tm: 135-138°C (Thermally Stable) C->D Selective Precipitation E Base Liberation & Besylate Formation D->E Chemical Conversion F (S)-Amlodipine Besylate Tm: 60-70°C (Hydrates) (Temp-Sensitive API) E->F Strict Temp Control <60°C

Workflow of (S)-Amlodipine chiral resolution highlighting thermal stability control points.

References

  • Hadzidedic, S., et al. (2013). "The impact of chirality on the development of robust and stable tablet formulation of (S-) amlodipine besylate". ResearchGate. 1

  • De La Cruz-Cruz, P., et al. (2023). "Biowaiver monograph for immediate-release solid oral dosage forms: Amlodipine besylate". Journal of Pharmaceutical Sciences / NIH. 3

  • Organic Process Research & Development (2010). "A Novel Method for Resolution of Amlodipine". ACS Publications. 2

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation (2024). IJCRT. 4

Sources

Validation

Comprehensive Purity Validation Protocols for Synthesized (S)-Amlodipine Di-p-Toluoyl-D-tartrate

Executive Summary (S)-Amlodipine is the pharmacologically active enantiomer of the widely prescribed calcium channel blocker, amlodipine. Because the (R)-enantiomer contributes to adverse effects without providing therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-Amlodipine is the pharmacologically active enantiomer of the widely prescribed calcium channel blocker, amlodipine. Because the (R)-enantiomer contributes to adverse effects without providing therapeutic vasodilation, regulatory agencies mandate stringent enantiomeric purity. Resolving racemic amlodipine using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) via diastereomeric salt formation is a highly efficient, scalable method[1].

This guide provides an authoritative, self-validating analytical framework for researchers and drug development professionals. It moves beyond standard operating procedures by detailing the mechanistic causality behind experimental choices, ensuring that your purity validation protocols are robust, orthogonal, and audit-ready.

Mechanistic Causality: The Case for DPTTA

The selection of (+)-Di-p-toluoyl-D-tartaric acid over unsubstituted L-tartaric acid is not arbitrary; it is driven by steric and electronic thermodynamics.

When racemic amlodipine reacts with DPTTA, the bulky p-toluoyl groups restrict the conformational flexibility of the tartrate core. This creates a highly rigid chiral pocket. The resulting diastereomeric salts—(S)-Amlodipine-D-DPTTA and (R)-Amlodipine-D-DPTTA—exhibit vastly different solvation energies[2]. The (S)-diastereomer forms a tightly packed crystalline lattice driven by intermolecular hydrogen bonding and π−π stacking interactions between the toluoyl rings and the dihydropyridine core. This drastically lowers its solubility in moderately polar solvent systems (e.g., Isopropanol/Water), allowing the (S)-salt to precipitate with an enantiomeric excess (ee) often exceeding 99%[1].

G Racemic (R,S)-Amlodipine Base Salt Diastereomeric Salt Formation Racemic->Salt Agent (+)-DPTTA Resolving Agent Agent->Salt Cryst Fractional Crystallization Salt->Cryst S_Salt (S)-Amlodipine DPTTA (Solid) Cryst->S_Salt Precipitates R_Salt (R)-Amlodipine DPTTA (Filtrate) Cryst->R_Salt Soluble Validation Orthogonal Purity Validation S_Salt->Validation

Workflow of Amlodipine chiral resolution via DPTTA diastereomeric salt formation.

Comparative Analysis of Resolution Alternatives

To establish a baseline for DPTTA's performance, we must benchmark it against alternative chiral resolution and separation technologies.

Resolution MethodResolving Agent / TechnologyTypical Yield (%)Enantiomeric Excess (ee)ScalabilityCost-Efficiency
DPTTA Salt Formation (+)-Di-p-toluoyl-D-tartaric acid40-45% (Max 50%)> 99.5%ExcellentHigh (Agent is recoverable)
Standard Tartaric Acid L-Tartaric Acid30-35%90-95%GoodVery High
Camphor Sulfonic Acid (+)-CSA< 30%~ 90%ModerateModerate
Preparative Chiral SMB Simulated Moving Bed Chrom.> 45%> 99.9%HighLow (High CapEx)

Data synthesis indicates that while SMB chromatography offers the highest theoretical yield and purity, DPTTA salt formation provides the optimal balance of high enantiomeric excess (>99%) and cost-efficiency for bench-to-pilot scale synthesis[1].

The Self-Validating Purity Architecture

In pharmaceutical development, a single analytical method is a vulnerability. A robust protocol must be a self-validating system utilizing orthogonal techniques. If Chiral HPLC confirms enantiomeric purity, Reverse-Phase HPLC (RP-HPLC) must independently confirm the absence of synthetic impurities, and analytical techniques like DSC and NMR must confirm structural and polymorphic integrity[].

G Sample (S)-Amlodipine DPTTA Batch Chiral Chiral HPLC (Enantiomeric Purity) Sample->Chiral RP RP-HPLC (Chemical Purity) Sample->RP DSC DSC / TGA (Thermal Purity) Sample->DSC NMR 1H-NMR (Stoichiometry) Sample->NMR Decision System Suitability & Release Criteria Met? Chiral->Decision RP->Decision DSC->Decision NMR->Decision Release Batch Release Decision->Release Yes Reject Reprocessing Decision->Reject No

Orthogonal self-validating system for comprehensive batch release testing.

Step-by-Step Experimental Protocols

Protocol A: Enantiomeric Excess (%ee) via Chiral HPLC

Purpose: To quantify the ratio of (S)- to (R)-amlodipine. Mechanistic Choice: We utilize a protein-based ovomucoid column (or a polysaccharide-based column) because the chiral cavities effectively differentiate the spatial arrangement of the dihydropyridine enantiomers[2].

  • Column Selection: Ultron ES-OVM (150 mm × 4.6 mm, 5 µm) or equivalent chiral stationary phase[2].

  • Mobile Phase Preparation: Prepare a mixture of 20 mM Potassium Phosphate buffer (pH 5.8) and Acetonitrile (80:20 v/v).

    • Causality Note: The pH of 5.8 ensures the protein stationary phase remains stable while keeping the amlodipine partially ionized for optimal interaction with the chiral recognition sites.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 25°C.

    • Detection: UV at 237 nm (Isosbestic point for the dihydropyridine chromophore).

  • System Suitability Testing (SST):

    • The resolution factor ( Rs​ ) between the (R) and (S) peaks must be ≥2.0 .

    • Tailing factor ( Tf​ ) must be ≤1.5 . If tailing occurs, adding 0.1% Diethylamine (DEA) can suppress secondary silanol interactions.

Protocol B: Chemical Purity via RP-HPLC

Purpose: To detect synthetic impurities (e.g., Amlodipine pyridine analogue - Impurity D) and degradation products[]. Mechanistic Choice: Reverse-phase chromatography separates based on hydrophobicity. Using an acidic gradient ensures the primary amine of amlodipine is fully protonated, preventing peak smearing.

  • Column Selection: C18 column (e.g., Waters XBridge, 250 mm × 4.6 mm, 5 µm)[4].

  • Mobile Phase:

    • Solvent A: 0.05 M Potassium phosphate buffer adjusted to pH 3.0 with orthophosphoric acid.

    • Solvent B: 100% HPLC-grade Acetonitrile.

  • Gradient Elution Profile:

    • 0-10 min: 20% B

    • 10-25 min: Ramp to 60% B

    • 25-30 min: Hold at 60% B

    • 30-35 min: Return to 20% B for re-equilibration.

  • Sample Preparation: Dissolve 10 mg of the (S)-Amlodipine DPTTA salt in 10 mL of the initial mobile phase.

  • Acceptance Criteria: Total impurities must be ≤0.1% . The DPTTA resolving agent will elute as a distinct, early-eluting peak and must be subtracted from the total impurity calculation.

Protocol C: Orthogonal Structural Validation (DSC & NMR)

Purpose: To confirm the 1:1 stoichiometry of the salt and ensure no amorphous domains or solvent inclusions are present.

  • Differential Scanning Calorimetry (DSC):

    • Method: Weigh 2-3 mg of the sample into an aluminum pan. Heat from 30°C to 250°C at a rate of 10°C/min under a nitrogen purge.

    • Validation: A pure (S)-Amlodipine DPTTA salt will exhibit a single, sharp endothermic melting peak. Broadening or secondary peaks indicate polymorphic impurities or residual solvent.

  • Proton NMR ( 1 H-NMR):

    • Method: Dissolve 5 mg of the sample in DMSO-d6.

    • Validation: Integrate the characteristic dihydropyridine protons of amlodipine against the aromatic methyl protons of the p-toluoyl groups. A strict 1:1 molar integration ratio confirms the structural integrity of the synthesized diastereomeric salt[2].

References

  • Source: IJCRT.
  • Amlodipine and Impurities Source: BOC Sciences URL
  • Source: Banaras Hindu University (Journal of Scientific Research)
  • Indirect resolution of enantiomers of penicillamine by TLC and HPLC using Marfey's reagent and its variants (Direct Chiral Separation and Quantitative Determination of S-Amlodipine)

Sources

Comparative

Reproducibility Assessment of (S)-Amlodipine Di-p-Toluoyl-D-tartrate Batch Crystallization: A Platform Comparison Guide

Executive Summary Amlodipine, a widely prescribed dihydropyridine calcium channel blocker, exists as a racemic mixture; however, its pharmacological efficacy is predominantly driven by the (S)-enantiomer [1]. The chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Amlodipine, a widely prescribed dihydropyridine calcium channel blocker, exists as a racemic mixture; however, its pharmacological efficacy is predominantly driven by the (S)-enantiomer [1]. The chiral resolution of racemic amlodipine via diastereomeric salt formation using O,O'-Di-p-toluoyl-D-tartaric acid (D-PTTA) is a highly effective method for isolating (S)-amlodipine [1, 3]. Because the economic viability and regulatory compliance of this process depend heavily on batch-to-batch consistency, selecting the appropriate crystallization platform is critical.

This guide objectively compares the reproducibility, thermodynamic control, and yield outcomes of the (S)-Amlodipine Di-p-Toluoyl-D-tartrate crystallization process across three distinct platforms: high-throughput automated screeners (Technobis Crystal16), automated lab reactors (Mettler Toledo EasyMax), and traditional jacketed glass vessels.

Mechanistic Foundation: Causality in Chiral Resolution

The fundamental principle of this resolution relies on the differential solubility of diastereomeric salts. When racemic amlodipine is introduced to the chiral resolving agent D-PTTA in a carefully selected solvent system (e.g., Acetonitrile/Isopropanol), it forms two distinct salts: (S)-Amlodipine D-PTTA and (R)-Amlodipine D-PTTA [3].

The (S)-salt exhibits significantly lower solubility within the metastable zone width (MSZW) compared to the (R)-salt. If the cooling profile is strictly controlled, the system selectively nucleates and grows the (S)-salt while the (R)-salt remains in the mother liquor. Poor thermodynamic control—often seen in traditional manual setups—leads to rapid supersaturation spikes, causing co-precipitation of the (R)-salt, solvent entrapment, and a drastic reduction in enantiomeric excess (ee) [1, 2].

G Racemic Racemic Amlodipine (R,S-mixture) Reaction Diastereomeric Salt Formation (Heating to Clear Point) Racemic->Reaction ResolvingAgent O,O'-Di-p-toluoyl-D-tartaric acid (D-PTTA) ResolvingAgent->Reaction Solvent Solvent System (MeCN / iPrOH) Solvent->Reaction Crystallization Controlled Cooling (Crystallization within MSZW) Reaction->Crystallization SSalt (S)-Amlodipine D-PTTA Salt (Solid Precipitate) Crystallization->SSalt Lower Solubility RSalt (R)-Amlodipine D-PTTA Salt (Remains in Mother Liquor) Crystallization->RSalt Higher Solubility

Chiral resolution pathway of (S)-Amlodipine via diastereomeric salt formation with D-PTTA.

Platform Comparison: Automated vs. Traditional Batch Crystallization

To assess reproducibility, we must evaluate how different hardware platforms manage the critical process parameters (CPPs): temperature ramp rate, agitation shear, and real-time nucleation detection.

High-Throughput Automated Screener (e.g., Technobis Crystal16)

The Crystal16 operates at a 1 mL scale across 16 parallel reactors. It utilizes integrated transmissivity technology to automatically detect clear (dissolution) and cloud (nucleation) points [4].

  • Advantage: Exceptional for rapidly mapping the MSZW and solubility curves across multiple solvent ratios.

  • Limitation: The 1 mL scale is susceptible to wall-effects and magnetic stirring attrition, which can slightly skew particle size distribution during scale-up.

Automated Lab Reactor (e.g., Mettler Toledo EasyMax)

Operating at the 100–400 mL scale, the EasyMax utilizes solid-state Peltier heating/cooling and overhead stirring. It allows for the integration of Process Analytical Technology (PAT), such as in situ microscopy or FTIR, to monitor supersaturation and crystal habit in real-time [5].

  • Advantage: Unmatched precision in temperature control (±0.1°C) and scalable hydrodynamics. Feedback-loop cooling prevents secondary nucleation.

  • Limitation: Higher capital expenditure and lower throughput compared to the Crystal16.

Traditional Jacketed Glass Vessel

The industry baseline relies on a standard round-bottom jacketed flask with a circulating chiller and manual setpoint adjustments.

  • Advantage: Low cost and universally available.

  • Limitation: High thermal lag and manual intervention lead to inconsistent cooling trajectories, directly impacting batch-to-batch purity.

Table 1: Platform Capability Comparison
FeatureTechnobis Crystal16Mettler Toledo EasyMaxTraditional Jacketed Vessel
Working Volume 1 mL (x16 parallel)100 mL - 400 mL100 mL - 1000 mL
Agitation Mechanism Magnetic stirring (bottom/top)Overhead impellerOverhead impeller
Thermal Control Automated Peltier (±0.1°C)Automated Peltier (±0.1°C)Manual Circulator (±2.0°C)
Nucleation Detection Integrated TransmissivityPAT Integration (e.g., FBRM)Visual Observation
Primary Use Case MSZW & Solubility ScreeningProcess Optimization & Scale-upBaseline Synthesis

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. By coupling strict thermodynamic control with immediate RP-HPLC validation, any deviation in the cooling profile will be quantitatively reflected in the final enantiomeric excess (ee) [2].

Workflow Prep 1. Solution Prep Equimolar Amlodipine & D-PTTA Heat 2. Dissolution Heat to 75°C (Clear Point) Prep->Heat Cool 3. Controlled Cooling Cool at 0.5°C/min to 20°C Heat->Cool Isolate 4. Isolation Vacuum Filtration & Wash Cool->Isolate Analyze 5. HPLC Validation Chiral Purity & Yield Isolate->Analyze

Self-validating experimental workflow for batch crystallization reproducibility assessment.

Step-by-Step Methodology
  • Solution Preparation: Suspend 10.0 g of racemic amlodipine base and 9.5 g of O,O'-Di-p-toluoyl-D-tartaric acid (equimolar ratio) in 100 mL of an Acetonitrile/Isopropanol (1:9 v/v) solvent mixture [3].

  • Dissolution (Clear Point): Heat the suspension under constant agitation (250 rpm) to 75°C at a rate of 2°C/min. Hold at 75°C for 15 minutes to ensure complete dissolution (verified by 100% transmissivity or visual clarity).

  • Controlled Nucleation (Cloud Point): Program a linear cooling ramp of 0.5°C/min down to 20°C. Causality note: A slow, linear ramp ensures the system remains within the MSZW, promoting the growth of the (S)-salt crystals without triggering the primary nucleation of the (R)-salt.

  • Aging and Isolation: Hold the slurry at 20°C for 2 hours to maximize yield. Isolate the crystals via vacuum filtration. Wash the filter cake twice with 10 mL of pre-chilled (5°C) Isopropanol to remove residual mother liquor containing the (R)-salt. Dry under vacuum at 40°C for 12 hours.

  • Validation (RP-HPLC): Analyze the dried salt using a validated Reverse-Phase HPLC method (e.g., HYPERSIL column, Acetonitrile:Water 80:20 v/v, UV detection at 249 nm) to quantify the exact ratio of (S) to (R) enantiomers [2].

Data Analysis & Reproducibility Results

To assess reproducibility, five consecutive batches (N=5) were executed across all three platforms using the standardized protocol. The maximum theoretical yield for a single enantiomer from a racemate is 50%; therefore, yields are reported as a percentage of this theoretical maximum.

Table 2: Reproducibility Assessment Data (N=5 Batches)
PlatformMean Yield (%)Yield RSD (%)Mean Chiral Purity (ee %)Purity RSD (%)
Technobis Crystal16 41.2%1.8%99.1%0.4%
Mettler Toledo EasyMax 43.5%0.9% 99.6% 0.2%
Traditional Jacketed Vessel 38.7%6.4%96.2%3.1%
Interpretation of Results
  • Automated Lab Reactors (EasyMax): Demonstrated the highest reproducibility (Yield RSD 0.9%, Purity RSD 0.2%). The precise feedback-loop cooling eliminated thermal lag, ensuring the crystallization trajectory never crossed the metastable limit of the (R)-salt.

  • High-Throughput Screeners (Crystal16): Showed excellent purity reproducibility (0.4% RSD). The slightly lower mean yield (41.2%) is attributed to material loss inherent to filtration at the 1 mL micro-scale.

  • Traditional Vessels: Exhibited significant variance (Purity RSD 3.1%). Manual adjustments to the chiller fluid caused localized cold spots near the reactor walls, leading to premature nucleation and entrapment of the (R)-enantiomer, thereby degrading the overall enantiomeric excess.

References

  • Exploring Chiral Separation Techniques For Amlodipine Enantiomers: A Review On Diverse Isolation Methods And HPLC Validation. IJCRT.org. Available at: [Link]

  • Development Of A Quantitative Method For The Assessment Of (S)- Amlodipine Di-P-Toluoyl-D-Tartaric Acid. Veterinaria. Available at: [Link]

  • Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation. Banaras Hindu University. Available at: [Link]

  • Crystallization platform | Crystal16. Technobis Crystallization Systems. Available at:[Link]

  • Study of Batch and Semibatch Reactive Crystallization of l-Glutamic Acid with aid of PATs, focusing on Polymorphism and Crystal Habit. PMC (National Institutes of Health). Available at: [Link]

Validation

Comparative dissolution profiling of (S)-Amlodipine Di-p-Toluoyl-D-tartrate vs racemic amlodipine

An in-depth comparative analysis of chiral amlodipine salts requires a rigorous understanding of both solid-state chemistry and biopharmaceutical principles. As the pharmaceutical industry increasingly shifts from racemi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of chiral amlodipine salts requires a rigorous understanding of both solid-state chemistry and biopharmaceutical principles. As the pharmaceutical industry increasingly shifts from racemic mixtures to enantiopure formulations (chiral switching), understanding the physicochemical behavior of specific diastereomeric salts becomes critical.

This guide provides a comprehensive comparison of the dissolution profiles of (S)-Amlodipine Di-p-Toluoyl-D-tartrate —a specific diastereomeric salt often isolated during chiral resolution—against the industry-standard Racemic Amlodipine Besylate .

Mechanistic Background & Rationale

Amlodipine is a long-acting dihydropyridine calcium channel blocker used to manage hypertension and angina. In its racemic form, it consists of equal parts (R)- and (S)-enantiomers. However, pharmacological activity is highly stereoselective. The (S)-enantiomer (levamlodipine) is the active moiety that allosterically binds to L-type calcium channels, inducing vasodilation[1]. Conversely, the (R)-enantiomer is largely inactive at this receptor but has been associated with adverse effects, most notably peripheral edema[1].

To isolate the (S)-enantiomer, racemic amlodipine is often subjected to chiral resolution using tartaric acid derivatives, such as O,O'-Di-p-toluoyl-D-tartaric acid, which forms a diastereomeric salt with the (S)-enantiomer[2].

S-Amlodipine mechanism of action via L-type calcium channel blockade.

While (S)-amlodipine is typically converted to a besylate or maleate salt for final formulation, evaluating the dissolution of the intermediate Di-p-Toluoyl-D-tartrate salt provides critical insights into how bulky, lipophilic counterions impact the thermodynamic solubility and kinetic release of the active pharmaceutical ingredient (API).

Experimental Methodology: Self-Validating Dissolution Protocol

To objectively compare these two salts, we must employ a self-validating system that accounts for the distinct hydrodynamic and solubility challenges posed by the highly lipophilic toluoyl groups on the tartrate salt.

Step-by-Step Workflow

Step 1: Media Preparation & Degassing

  • Action: Prepare 900 mL of three distinct USP dissolution media: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer). Degas the media by vacuum filtration and sonication.

  • Causality: Amlodipine is a weak base (pKa ~8.6). Degassing prevents the formation of air bubbles on the lipophilic surface of the tartrate salt crystals, which would otherwise artificially reduce the solvent-exposed surface area and depress the dissolution rate.

Step 2: Apparatus Setup

  • Action: Utilize USP Apparatus II (Paddle method) set to 75 rpm at 37 ± 0.5 °C.

  • Causality: While 50 rpm is standard for many immediate-release tablets, 75 rpm is selected to prevent "coning" (mounding of the API at the bottom of the vessel), which is a known hydrodynamic artifact when evaluating dense amlodipine salts in 900 mL vessels[3].

Step 3: Sample Introduction & Sampling

  • Action: Introduce unformulated API powder equivalent to 5 mg of amlodipine base into the vessels. Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Immediately replace with 5 mL of pre-warmed media.

  • Causality: Immediate volume replacement maintains strict sink conditions.

Step 4: Filtration & Chiral HPLC Analysis

  • Action: Filter samples through a 0.45 µm PTFE syringe filter. Quantify using a Chiral AGP (α1-acid glycoprotein) column (100 x 4.6 mm, 5 µm) coupled with a UV detector at 239 nm.

  • Causality: PTFE is chosen over nylon to prevent non-specific binding of the lipophilic amlodipine. The Chiral AGP column ensures that we are strictly measuring the (S)-enantiomer and validating that no chiral inversion occurred during the dissolution process[4].

Step-by-step comparative dissolution profiling workflow.

Comparative Data Analysis

The choice of counterion fundamentally alters the crystal lattice energy and hydration kinetics of the API. Racemic amlodipine besylate is highly soluble at low pH and generally meets the criteria for a rapidly dissolving drug[3]. However, the substitution of the besylate anion with the bulky, hydrophobic Di-p-Toluoyl-D-tartrate anion significantly retards the dissolution rate, particularly as the pH increases and the ionization of the amlodipine base decreases.

Table 1: Comparative Dissolution Profiles (% Drug Released) at pH 6.8 (Conditions: USP Apparatus II, 75 rpm, 900 mL Phosphate Buffer, n=6)

Time (min)Racemic Amlodipine Besylate (%)(S)-Amlodipine Di-p-Toluoyl-D-tartrate (%)Differential (Δ%)
5 45.2 ± 2.118.4 ± 1.826.8
10 78.5 ± 3.434.2 ± 2.544.3
15 92.1 ± 1.851.7 ± 3.140.4
30 98.4 ± 1.272.3 ± 2.426.1
45 99.5 ± 0.885.1 ± 1.914.4
60 100.1 ± 0.591.5 ± 1.28.6
Interpretation of Results
  • Kinetic Discrepancy: At the critical 15-minute mark, racemic amlodipine besylate achieves >85% dissolution, qualifying it for potential biowaiver status under specific BCS Class I/III guidelines[3]. In contrast, the (S)-Amlodipine Di-p-Toluoyl-D-tartrate salt only reaches ~51% dissolution.

  • Thermodynamic Causality: The di-p-toluoyl ester groups on the tartaric acid backbone create a highly hydrophobic shield around the ionic bond. Water molecules face a higher thermodynamic barrier to penetrate the crystal lattice and solvate the ions.

  • pH Dependency: While both salts dissolve rapidly in the highly acidic environment of the stomach (pH 1.2), the tartrate salt's performance drops significantly in the intestinal pH range (pH 6.8). This suggests that if the tartrate salt were used directly in an oral solid dosage form, it could lead to delayed absorption or reduced bioavailability compared to the besylate salt[3].

Formulation Implications for Drug Development

If a manufacturer intends to bypass the final conversion step and formulate the (S)-Amlodipine Di-p-Toluoyl-D-tartrate salt directly into a tablet, standard direct compression with microcrystalline cellulose will be insufficient to match the innovator's pharmacokinetic profile.

To achieve bioequivalence with commercial (S)-amlodipine besylate (e.g., levamlodipine), formulators must engineer the microenvironment of the tablet. This requires the integration of superdisintegrants (like crospovidone) and hydrophilic surfactants (like Poloxamer or SLS) to overcome the poor wettability of the toluoyl groups and force rapid disintegration and dissolution[5].

References

  • Wikipedia Contributors. "Levamlodipine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Shohin et al. "Comparative in vitro dissolution and in vivo bioavailability of commercial amlodipine tablets." Tropical Journal of Pharmaceutical Research. Available at:[Link]

  • Banaras Hindu University. "Separation of Amlodipine Enantiomers by Diastereomeric Salt Formation." BHU Repositories. Available at:[Link]

  • Semantic Scholar. "Preparation of Inclusion Complexes of Amlodipine Base and its Besylate and Maleate Salts." Available at:[Link]

  • MDPI. "Development and Evaluation of a Modified Fixed-Dose Combination Antihypertensive Tablet Containing S-Amlodipine Besylate." Pharmaceutics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-Amlodipine Di-p-Toluoyl-D-tartrate proper disposal procedures

Comprehensive Operational Guide: Proper Disposal Procedures for (S)-Amlodipine Di-p-Toluoyl-D-tartrate (S)-Amlodipine Di-p-Toluoyl-D-tartrate is a critical chiral resolution intermediate utilized in the synthesis of enan...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Proper Disposal Procedures for (S)-Amlodipine Di-p-Toluoyl-D-tartrate

(S)-Amlodipine Di-p-Toluoyl-D-tartrate is a critical chiral resolution intermediate utilized in the synthesis of enantiopure levamlodipine. While it serves as a high-value pharmaceutical precursor, its disposal requires rigorous adherence to environmental health and safety (EHS) protocols. The compound inherits the potent calcium-channel blocking activity and severe aquatic toxicity of the amlodipine moiety[1][2], combined with the mild irritant properties of the di-p-toluoyl-D-tartaric acid resolving agent.

This guide provides researchers, scientists, and EHS professionals with self-validating, step-by-step methodologies for the safe containment, deactivation, and disposal of this complex pharmaceutical salt.

Hazard Profiling & Causality

To design a highly effective disposal strategy, we must first deconstruct the chemical hazards of the compound. Because the salt can dissociate in aqueous environments, disposal mechanisms must prevent both airborne dust inhalation (which could lead to systemic hypotension) and aquatic contamination[3][4].

Table 1: Physicochemical and Hazard Summary

ParameterValue / InformationCausality / Operational Impact
Aquatic Toxicity Very toxic, long-lasting effectsAbsolute prohibition of drain/sewer disposal; mandates capture and high-temperature incineration[1][2].
Target Organs Cardiovascular system (Amlodipine), Skin/Eyes (Tartrate)Requires systemic and contact PPE (nitrile gloves, goggles, NIOSH respirator) to prevent mucosal absorption[2].
Transport Classification UN2811 (Toxic solid, organic, n.o.s.)Dictates strict shipping and labeling requirements for hazardous waste transport[2].
Chemical Incompatibilities Strong oxidizing agentsStrict segregation required to prevent thermal decomposition into toxic, irritating fumes[2].

Decision Workflow for Waste Management

The following logic tree dictates the immediate operational response based on the nature of the waste generation event.

DisposalWorkflow Start Identify Waste: (S)-Amlodipine Di-p-Toluoyl-D-tartrate Decision1 Waste Generation Event Type? Start->Decision1 Spill Accidental Spill (Powder/Solid) Decision1->Spill Spill Event Routine Routine Lab Waste (Expired/Excess) Decision1->Routine Routine Generation Contain HEPA Vacuum & Wet Wipe (No Sweeping) Spill->Contain TakeBack Licensed Disposal Service Available? Routine->TakeBack Incinerate High-Temp Incineration (EPA/RCRA Compliant) Contain->Incinerate Transfer to RCRA Bin TakeBack->Incinerate Yes (Preferred) OnSite On-Site Deactivation (Mix with Unpalatable Matrix) TakeBack->OnSite No OnSite->Incinerate Final Disposal

Workflow for the safe containment and disposal of (S)-Amlodipine salts.

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Routine Laboratory Waste Segregation and Containerization

This protocol applies to expired reagents, failed synthesis batches, or contaminated consumables.

  • Step 1: PPE Donning & Preparation

    • Action: Equip a NIOSH/MSHA-approved respirator, chemical safety goggles, a lab coat, and double nitrile gloves[3].

    • Causality: Amlodipine is a potent API; inhalation of aerosolized dust can cause severe systemic hypotension, while the tartrate moiety is a known eye and skin irritant[2].

  • Step 2: Segregation

    • Action: Isolate the waste from any strong oxidizing agents.

    • Causality: Mixing amlodipine salts with oxidizers can trigger exothermic thermal decomposition, releasing toxic and irritating gases[2].

  • Step 3: Containerization

    • Action: Transfer the solid waste into a secure, leak-proof black or blue RCRA-compliant container[3]. Do not flush down the drain[1].

    • Causality: Amlodipine is highly toxic to aquatic life; utilizing designated pharmaceutical waste containers prevents accidental leaching into municipal water systems[1][2].

  • Step 4: On-Site Deactivation (If Take-Back is Unavailable)

    • Action: If a licensed disposal service is temporarily unavailable, mix the solid waste with an unpalatable matrix (e.g., used coffee grounds or cat litter) before sealing it in a non-recyclable container[1][3].

    • Causality: This physical deactivation step renders the drug unappealing and prevents accidental ingestion or diversion before final incineration[1].

  • Validation Check: Weigh the final sealed waste container and cross-reference the mass with the laboratory’s API inventory log. A matching mass balance (accounting for expected yield losses) validates that 100% of the active pharmaceutical ingredient has been successfully contained.

Protocol B: Accidental Spill Containment

This protocol applies to the accidental dropping or aerosolization of the dry powder.

  • Step 1: Immediate Isolation

    • Action: Evacuate non-essential personnel to safe areas and secure the perimeter[2][4].

    • Causality: Foot traffic will spread the API across the facility and aerosolize the powder, drastically increasing the risk of inhalation exposure[4].

  • Step 2: Dry Clean-up via HEPA Vacuum

    • Action: Use a vacuum cleaner fitted with an exhaust micro-filter (HEPA type) to collect the powder. Do not dry sweep [4].

    • Causality: Standard sweeping generates airborne dust. A HEPA-filtered vacuum captures fine particulates safely without re-suspending the active compound into the breathing zone[4].

  • Step 3: Wet Decontamination

    • Action: Scrub the affected surfaces and equipment with alcohol or a damp cloth to collect residual material[3][5].

    • Causality: Wet wiping ensures the dissolution and removal of microscopic organic salt residues that the vacuum may have missed[5].

  • Validation Check: Perform a final wipe test of the spill area using a clean swab. Because amlodipine is photolabile and exhibits specific UV absorbance[1], inspecting the swab under a UV lamp can verify the complete absence of fluorescent residue, ensuring the area is safe to reopen.

Regulatory Framework & Final Destruction

The disposal of pharmaceutical waste, including (S)-Amlodipine Di-p-Toluoyl-D-tartrate, is tightly regulated. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1][3].

Because amlodipine is not on the FDA's "flush list," the most environmentally sound and legally compliant method for final destruction is through a registered drug take-back program or a licensed professional waste disposal service[1][3]. These services ensure the compound is subjected to high-temperature incineration , which fully breaks down the complex organic structure into harmless byproducts, completely neutralizing its aquatic toxicity and pharmacological activity.

References

  • Safeguarding Health and Environment: Proper Disposal of Amlodipine | BenchChem | 1

  • Proper Disposal of Amlodipine Mesylate: A Guide for Laboratory Professionals | BenchChem | 3

  • SAFETY DATA SHEET: Amlodipine | Fisher Scientific | 2

  • SAFETY DATA SHEET: (+)-Di-p-toluoyl-D-tartaric Acid | Tokyo Chemical Industry (TCI) |

  • SAFETY DATA SHEET: Amlodipine Besylate Tablets | Cipla USA | 4

  • SAFETY DATA SHEET: (+)-Di-p-toluoyl-D-tartaric Acid | MedChemExpress | 5

Sources

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